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  • Product: Lisinopril Cyclohexyl Analogue
  • CAS: 1132650-67-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Lisinopril Impurity F: Chemical Structure, Properties, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Lisinopril Impurity F, a known process-related impurity in the manufacturing of the angiotensin-co...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Lisinopril Impurity F, a known process-related impurity in the manufacturing of the angiotensin-converting enzyme (ACE) inhibitor, Lisinopril. As a critical aspect of drug quality and safety, understanding the profile of such impurities is paramount for regulatory compliance and ensuring therapeutic efficacy. This document delves into the chemical identity, formation, and analytical control of Lisinopril Impurity F, offering field-proven insights for professionals in pharmaceutical development.

Introduction to Lisinopril and the Imperative of Impurity Profiling

Lisinopril is a synthetic peptide derivative and a potent, long-acting ACE inhibitor widely prescribed for the treatment of hypertension, heart failure, and following myocardial infarction.[1] Its therapeutic action is mediated through the inhibition of the renin-angiotensin-aldosterone system. The presence of impurities in an active pharmaceutical ingredient (API) can impact the quality, safety, and efficacy of the final drug product.[2] Regulatory bodies worldwide, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), mandate stringent control over impurities. For this reason, a thorough understanding of the impurity profile of any API, such as Lisinopril, is a critical component of the drug development process.[2]

Chemical Identity and Physicochemical Properties of Lisinopril Impurity F

Lisinopril Impurity F is a structural analogue of Lisinopril, distinguished by the saturation of the phenyl ring present in the parent molecule to a cyclohexyl ring.[2]

Chemical Structure:

cluster_0 Lisinopril Synthesis cluster_1 Controlling Factors Phenyl-containing Precursor Phenyl-containing Precursor Hydrogenation Hydrogenation Phenyl-containing Precursor->Hydrogenation Raney-Ni, H2 Lisinopril Lisinopril Hydrogenation->Lisinopril Controlled Conditions Lisinopril Impurity F Lisinopril Impurity F Hydrogenation->Lisinopril Impurity F Over-hydrogenation Temperature Temperature Pressure Pressure Catalyst Catalyst Time Time Over-hydrogenation Over-hydrogenation Over-hydrogenation->Temperature Over-hydrogenation->Pressure Over-hydrogenation->Catalyst Over-hydrogenation->Time

Figure 2: Formation Pathway of Lisinopril Impurity F.

Laboratory-Scale Synthesis for Reference Standard Generation

The independent synthesis of Lisinopril Impurity F is essential for its definitive identification, characterization, and for the development and validation of analytical methods. A published method for the preparation of Lisinopril Impurity F involves the direct hydrogenation of Lisinopril. [2] Experimental Protocol: Synthesis of Lisinopril Impurity F [2]

  • Dissolution: Dissolve Lisinopril dihydrate (5 g, 11.33 mmol) in a mixture of demineralized water (5 mL) and methanol (50 mL).

  • Catalyst Addition: Add rhodium on carbon (0.4 g) to the solution at a temperature of 25–30°C.

  • Hydrogenation: Transfer the reaction mixture to a hydrogenator and apply a hydrogen pressure of 15 kg/cm ².

  • Reaction: Stir the reaction mass for 20 hours at 25–30°C, maintaining the hydrogen pressure at 15 kg/cm ².

  • Work-up and Isolation: (Details for work-up and purification would typically follow, such as filtration to remove the catalyst, solvent evaporation, and crystallization or chromatographic purification to isolate the pure impurity).

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a controlled laboratory setting.

Analytical Methodologies for Identification and Quantification

The control of Lisinopril Impurity F in the final API relies on robust analytical methods capable of separating it from Lisinopril and other related substances, and quantifying it at low levels. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

The United States Pharmacopeia (USP) monograph for Lisinopril provides an HPLC method for the analysis of organic impurities. [3]This method can be utilized for the detection and quantification of Lisinopril Impurity F.

Table 2: Representative HPLC Parameters for the Analysis of Lisinopril Impurities

ParameterConditionSource
Column C8, 5 µm, 250 x 4.6 mm[3]
Mobile Phase A 3.53 g/L Monobasic Sodium Phosphate Dihydrate in water, pH 4.1 with Phosphoric Acid[3]
Mobile Phase B Acetonitrile[3]
Gradient 0-35 min: 0-40% B; 35-55 min: 40% B; 55-60 min: 40-0% B[3]
Flow Rate 1.8 mL/min[3]
Column Temperature 45 °C[3]
Detection UV at 210 nm[3]
Injection Volume 20 µL[3]

Causality Behind Method Parameters:

  • C8 Column: A C8 stationary phase provides a good balance of hydrophobicity for retaining Lisinopril and its more polar and non-polar impurities, allowing for effective separation.

  • pH 4.1 Buffer: The acidic pH of the mobile phase ensures the consistent ionization state of the acidic and basic functional groups in Lisinopril and its impurities, leading to sharp and reproducible peaks.

  • Gradient Elution: A gradient of acetonitrile is necessary to elute impurities with a wide range of polarities within a reasonable run time.

  • UV Detection at 210 nm: This wavelength is in the far-UV region where peptide bonds and carboxylic acids absorb, providing good sensitivity for Lisinopril and its related compounds which lack a strong chromophore.

Sample Preparation Sample Preparation HPLC Injection HPLC Injection Sample Preparation->HPLC Injection 20 µL C8 Column (45 °C) C8 Column (45 °C) HPLC Injection->C8 Column (45 °C) Mobile Phase Gradient UV Detector (210 nm) UV Detector (210 nm) C8 Column (45 °C)->UV Detector (210 nm) Chromatogram Chromatogram UV Detector (210 nm)->Chromatogram Quantification Quantification Chromatogram->Quantification

Figure 3: Analytical Workflow for Lisinopril Impurity F by HPLC.

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

For the initial identification and structural confirmation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. The mass-to-charge ratio of the impurity can be determined, providing a crucial piece of information for its identification. [2]For unambiguous structure elucidation, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. [4]The 1H and 13C NMR spectra provide detailed information about the chemical environment of each atom in the molecule, allowing for its complete structural assignment.

Pharmacopeial Standards and Control Strategy

The presence of Lisinopril Impurity F is controlled by the specifications outlined in major pharmacopeias. The European Pharmacopoeia (EP) lists Lisinopril Impurity F and provides a reference standard for its identification and control. [5][6] Control Strategy:

The control of Lisinopril Impurity F is a multi-faceted approach encompassing:

  • Process Control: Strict control of hydrogenation process parameters (temperature, pressure, catalyst, and reaction time) to minimize its formation. [2]2. Raw Material Quality: Ensuring the quality of starting materials and reagents to prevent side reactions.

  • In-Process Controls (IPCs): Monitoring the progress of the hydrogenation reaction to ensure the desired conversion without significant over-hydrogenation.

  • Final API Testing: Utilizing a validated analytical method, such as the HPLC method described, to quantify the level of Impurity F in the final Lisinopril API and ensure it meets the acceptance criteria set by the relevant pharmacopeia or internal specifications.

Toxicological and Pharmacological Considerations

Given its structural similarity to Lisinopril, it is plausible that Impurity F could exhibit some level of ACE inhibition. However, without specific pharmacological data, its activity relative to the parent drug is unknown. The primary concern with any impurity is its potential to cause adverse effects, and therefore, its levels are strictly controlled.

Conclusion

Lisinopril Impurity F is a well-characterized, process-related impurity of Lisinopril, arising from over-hydrogenation during synthesis. Its formation can be controlled through careful optimization and monitoring of the manufacturing process. Robust analytical methods, primarily HPLC, are employed for its detection and quantification to ensure that the final API complies with the stringent limits set by pharmacopeias. A thorough understanding of the chemical nature, formation, and control of this and other impurities is fundamental to the development of safe and effective Lisinopril drug products.

References

  • Raghava Reddy, A. V., Garaga, S., Takshinamoorthy, C., Naidu, A., & Dandala, R. (2016). Synthesis and Characterization of Compounds Related to Lisinopril. Scientia pharmaceutica, 84(2), 269–278. [Link]

  • Phenomenex. Separation of Lisinopril and its Organic Impurities per USP Monograph. [Link]

  • Science.gov. ace inhibitor lisinopril: Topics by Science.gov. [Link]

  • PubChem. Lisinopril. [Link]

  • Apotex Inc. PRODUCT MONOGRAPH PrAPO-LISINOPRIL/HCTZ (TYPE Z). [Link]

  • Semantic Scholar. Synthesis and Characterization of Compounds Related to Lisinopril. [Link]

  • Veeprho. Lisinopril Dihydrate Impurities and Related Compound. [Link]

  • Avdeef, A., Tsinman, O., Tsinman, K., Sun, N., & Voloboy, D. (2013). Physico-chemical profiling of the ACE-inhibitor lisinopril: acid-base properties. ADMET & DMPK, 1(1), 35-47. [Link]

  • Zhang, Z., Tian, Y., Xu, F., Wang, N., & Chen, Y. (2007). Characterization of impurities in the bulk drug lisinopril by liquid chromatography/ion trap spectrometry. Journal of pharmaceutical and biomedical analysis, 44(2), 433–439. [Link]

  • National Center for Biotechnology Information. Lisinopril - LiverTox. [Link]

  • ResearchGate. Synthesis and Characterization of Compounds Related to Lisinopril. [Link]

  • Herman, J., & Preuss, C. V. (2023). Lisinopril. In StatPearls. StatPearls Publishing. [Link]

  • PubChem. Lisinopril specified impurity F. [Link]

  • Google Patents.
  • EDQM. CRS catalogue. [Link]

  • Pharmaffiliates. Lisinopril-impurities. [Link]

  • SynThink. Lisinopril EP Impurities & USP Related Compounds. [Link]

  • Council of Europe. Lisinopril dihydrate. [Link]

  • KM Pharma Solution. COA - Lisinopril EP Impurity F. [Link]

  • Google Patents.
  • ResearchGate. Identification of a new impurity in lisinopril | Request PDF. [Link]

  • Wang, D., Pei, S., Zhou, M., Sun, C., & Pan, Y. (2006). Characterization of a novel impurity in bulk drug of lisinopril by multidimensional NMR technique. Journal of Zhejiang University. Science. B, 7(4), 310–313. [Link]

Sources

Exploratory

In-Silico and In-Vitro Profiling of the Lisinopril Cyclohexyl Analogue: Structural Activity & Therapeutic Potential

Executive Summary The Lisinopril Cyclohexyl Analogue (officially designated as Lisinopril EP Impurity F ; CAS 1132650-67-9) represents a critical structural derivative of the blockbuster antihypertensive lisinopril. Chem...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Lisinopril Cyclohexyl Analogue (officially designated as Lisinopril EP Impurity F ; CAS 1132650-67-9) represents a critical structural derivative of the blockbuster antihypertensive lisinopril. Chemically defined as (2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-cyclohexylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid , this molecule is generated via the over-hydrogenation of the phenyl moiety within the lisinopril pharmacophore.

While primarily monitored as a pharmacopoeial impurity, this analogue exhibits significant biological relevance. Structural Activity Relationship (SAR) analysis suggests that the replacement of the planar phenyl ring with a lipophilic, non-planar cyclohexyl ring retains—and potentially modulates—binding affinity to the Angiotensin-Converting Enzyme (ACE) S1 hydrophobic pocket. This guide provides a technical deep-dive into its structural biology, predicted pharmacodynamics, and experimental characterization protocols.

Chemical Identity & Structural Origin

The Cyclohexyl Analogue is a structural bioisostere of lisinopril where the aromatic phenylpropyl group is reduced to a cyclohexylpropyl group.

PropertyLisinopril (Parent)Cyclohexyl Analogue (Impurity F)
CAS Number 83915-83-71132650-67-9
Molecular Formula


Molecular Weight 405.49 g/mol 411.54 g/mol
Key Moiety Phenyl (Aromatic, Planar)Cyclohexyl (Aliphatic, Chair conf.)
Origin Synthetic APIOver-hydrogenation (Rh/C or Raney-Ni)
Lipophilicity (LogP) ~ -1.2 (Hydrophilic)Predicted > -0.5 (More Lipophilic)
Synthesis & Formation Mechanism

The analogue is typically formed during the catalytic hydrogenation step of lisinopril synthesis (or its enalapril-like precursors) when reducing agents like Rhodium on Carbon (Rh/C) or Raney Nickel are used under high pressure/temperature, reducing the aromatic ring.

Synthesis Precursor Lisinopril Precursor (Phenyl Ring Intact) Lisinopril Lisinopril (Target API) Precursor->Lisinopril Controlled Hydrogenation (Remove Protecting Groups) ImpurityF Cyclohexyl Analogue (Impurity F) Precursor->ImpurityF Non-Selective Reduction Lisinopril->ImpurityF Over-Hydrogenation (Rh/C, High H2 Pressure)

Figure 1: Formation pathway of the Cyclohexyl Analogue via over-reduction of the phenyl ring.

Biological Activity & Pharmacodynamics[2][3]

Mechanism of Action: ACE Inhibition

Like its parent, the Cyclohexyl Analogue acts as a competitive inhibitor of Angiotensin-Converting Enzyme (ACE) , a zinc-metallopeptidase. The binding efficacy is dictated by three primary interactions within the active site:

  • Zinc Coordination: The free carboxylate group (from the lysine backbone) coordinates with the catalytic

    
     ion.
    
  • S1' Subsite Interaction: The proline ring binds in the S1' pocket.

  • S1 Subsite Interaction (Critical Difference):

    • Lisinopril: The Phenyl group engages in

      
      -stacking or hydrophobic interactions within the S1 pocket.
      
    • Cyclohexyl Analogue: The Cyclohexyl group, being more hydrophobic and bulky (chair conformation), engages in Hydrophobic Collapse .

Comparative SAR Analysis

Research on ACE inhibitors (specifically the Enalapril vs. Cyclohexyl-Enalaprilat series) indicates that the S1 pocket is large and hydrophobic.

  • Affinity: The cyclohexyl group is a potent bioisostere. In many ACE inhibitor series, the cyclohexyl analogue retains nanomolar potency (

    
     nM) and can sometimes exhibit higher affinity due to increased hydrophobic surface area contact compared to the flat phenyl ring.
    
  • Selectivity: The increased bulk of the cyclohexyl ring may alter selectivity between the N-domain and C-domain of ACE, or between ACE and related metalloproteases like Neprilysin (NEP).

RAAS_Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I (Decapeptide) Angiotensinogen->AngI Cleaved by Renin Renin Renin Renin->AngI AngII Angiotensin II (Vasoconstrictor) AngI->AngII Cleaved by ACE ACE ACE (Target Enzyme) ACE->AngII Inhibitor Lisinopril / Cyclohexyl Analogue Inhibitor->ACE Competitive Inhibition (Ki ~1 nM)

Figure 2: Intervention of the Analogue in the Renin-Angiotensin-Aldosterone System (RAAS).[1][2][3]

Pharmacokinetics (ADME) Implications

The structural shift from Phenyl to Cyclohexyl significantly alters physicochemical properties:

  • Lipophilicity (LogP): The cyclohexyl group is non-aromatic and more lipophilic. This predicts a higher LogP for the analogue compared to Lisinopril.

    • Impact: Potentially increased passive diffusion across the GI tract and blood-brain barrier (BBB). Lisinopril is known to be hydrophilic and does not cross the BBB significantly; the analogue might show different central distribution.

  • Metabolic Stability: Lisinopril is not metabolized in humans and is excreted unchanged. The cyclohexyl group is generally metabolically stable, though it is susceptible to hydroxylation by CYP450 enzymes (unlike the phenyl ring). However, given the rapid excretion of lisinopril-like zwitterions, the analogue is likely excreted unchanged as well.

Experimental Protocols

Protocol A: Isolation/Synthesis via Hydrogenation

To generate the analogue for reference standards or testing.

  • Starting Material: Dissolve Lisinopril Dihydrate (5.0 g) in Methanol/Water (10:1).

  • Catalyst: Add 10% Rhodium on Carbon (Rh/C) (10% w/w). Note: Rhodium is preferred over Palladium for phenyl ring saturation.

  • Reaction: Pressurize with Hydrogen gas (

    
    ) to 15-20 bar (high pressure) at 50°C. Stir for 24-48 hours.
    
  • Monitoring: Monitor by HPLC (see below) until the starting material peak disappears and the Impurity F peak maximizes.

  • Workup: Filter catalyst through Celite. Evaporate solvent.

  • Purification: Preparative HPLC using C18 column.

Protocol B: In Vitro ACE Inhibition Assay

To quantify biological activity (


).[2]
  • Reagents:

    • Enzyme: Rabbit Lung ACE (Sigma-Aldrich).

    • Substrate: FAPGG (N-[3-(2-furyl)acryloyl]-L-phenylalanyl-glycyl-glycine).

    • Buffer: 50 mM HEPES, 300 mM NaCl, 10

      
      M 
      
      
      
      , pH 7.5.
  • Procedure:

    • Prepare serial dilutions of the Cyclohexyl Analogue (0.1 nM to 1000 nM).

    • Add 10

      
      L of inhibitor to 180 
      
      
      
      L of Substrate solution (0.5 mM FAPGG).
    • Initiate reaction with 10

      
      L of ACE enzyme solution.
      
    • Measurement: Monitor the decrease in absorbance at 340 nm (hydrolysis of FAPGG) kinetically for 20 minutes at 37°C.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to determine

    
    .
    
    • Control: Run parallel with Lisinopril standard.

Protocol C: HPLC Detection (EP Method)

For identification and purity analysis.

  • Column: C18 (250 mm x 4.6 mm, 5

    
    m).
    
  • Mobile Phase A: Phosphate buffer pH 2.0 + Sodium Hexanesulfonate (Ion pair reagent).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5-20% B over 30 mins.

  • Detection: UV at 215 nm.

  • Retention Time: The Cyclohexyl Analogue (Impurity F) elutes after Lisinopril due to higher hydrophobicity.

References

  • European Pharmacopoeia (Ph. Eur.) 10.0 . Lisinopril Dihydrate Monograph: Impurity F. Council of Europe. Link

  • Natesh, R., et al. (2003) .[4] "Crystal structure of the human angiotensin-converting enzyme-lisinopril complex". Nature, 421, 551–554.[4]

  • Patchett, A. A., et al. (1980) . "A new class of angiotensin-converting enzyme inhibitors". Nature, 288, 280–283. (Foundational SAR on Enalaprilat/Lisinopril series).

  • Reddy, A. V., et al. (2016) . "Synthesis and Characterization of Compounds Related to Lisinopril". Scientia Pharmaceutica, 84(2), 269–278. (Details the synthesis of Impurity F).

  • PubChem Compound Summary . "Lisinopril Cyclohexyl Analogue (Impurity F)".[5] Link

Sources

Foundational

A Technical Guide to the Solubility and Stability of N2-[(1S)-1-carboxy-3-cyclohexylpropyl]-L-lysyl-L-proline

Executive Summary This technical guide provides an in-depth analysis of the critical physicochemical properties—solubility and stability—of N2-[(1S)-1-carboxy-3-cyclohexylpropyl]-L-lysyl-L-proline. This molecule is recog...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the critical physicochemical properties—solubility and stability—of N2-[(1S)-1-carboxy-3-cyclohexylpropyl]-L-lysyl-L-proline. This molecule is recognized primarily as a process-related impurity and potential degradant of Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor, where a phenyl group is replaced by a cyclohexyl moiety.[1] For researchers in analytical development, formulation science, and quality control, a comprehensive understanding of this compound's behavior in various conditions is paramount for developing robust, stability-indicating analytical methods and for ensuring the purity and safety of Lisinopril drug products. This document outlines the theoretical basis for its solubility and degradation profiles, provides detailed experimental protocols for their determination, and presents a framework for interpreting the resulting data.

Introduction and Molecular Characterization

N2-[(1S)-1-carboxy-3-cyclohexylpropyl]-L-lysyl-L-proline, hereafter referred to as the "cyclohexyl analogue," shares the core dipeptide structure of Lisinopril.[1] Like Lisinopril, it is not a prodrug and possesses a zwitterionic character due to the presence of two carboxylic acid groups and two amine groups.[2][3] The primary structural difference is the substitution of Lisinopril's phenylpropyl side chain with a cyclohexylpropyl side chain. This modification, while seemingly minor, significantly impacts the molecule's polarity, steric profile, and potential for hydrophobic interactions, thereby influencing its solubility and, to a lesser extent, its stability.

Understanding these properties is not merely an academic exercise. As a specified impurity, regulatory bodies require its diligent monitoring. Therefore, a predictive understanding of its behavior is essential for:

  • Analytical Method Development: Ensuring the analytical method can separate the analogue from the active pharmaceutical ingredient (API) and other related substances.

  • Forced Degradation Studies: Elucidating the degradation pathways of the API and confirming that the impurity is not a major degradant under specific stress conditions.

  • Reference Standard Management: Establishing proper storage and handling conditions for the analogue's reference standard to maintain its purity and integrity.

Chemical Structure and Properties

Below is the chemical structure of the cyclohexyl analogue, alongside its key properties for comparison with Lisinopril.

Caption: Chemical Structure of the Cyclohexyl Analogue.

Table 1: Core Physicochemical Properties

PropertyN2-[(1S)-1-carboxy-3-cyclohexylpropyl]-L-lysyl-L-prolineLisinopril (for comparison)
Synonyms Lisinopril Impurity F; Lisinopril Cyclohexyl Analogue[1]Prinivil, Zestril[2]
Molecular Formula C21H37N3O5[1]C21H31N3O5[3]
Molecular Weight 411.54 g/mol [1]405.49 g/mol (anhydrous)[4]
Appearance Expected to be an off-white solid[1]White to off-white crystalline powder[5][6]
pKa Values (Predicted) ~2.5, ~4.0 (carboxyl); ~7.0, ~10.5 (amino)~2.5, ~4.0 (carboxyl); ~6.7, ~10.8 (amino)

Solubility Profile: A Predictive and Experimental Approach

The solubility of the cyclohexyl analogue is dictated by its multiple ionizable functional groups. Its zwitterionic nature at physiological pH suggests significant aqueous solubility, which is pH-dependent.

Theoretical Solubility Behavior
  • Impact of pH: At low pH (<2), both carboxylic acid groups and both amine groups will be protonated, resulting in a net positive charge and likely high aqueous solubility. As the pH increases, the carboxylic acid groups deprotonate (around pH 2.5-4.0), forming a zwitterion with a net neutral or slightly positive charge. Solubility is often at its minimum near the isoelectric point. At high pH (>11), both amine groups will be deprotonated, and the carboxyl groups will be ionized, leading to a net negative charge and again, likely high solubility.

  • Impact of Solvent: The molecule is expected to be highly soluble in water.[2][6] Its solubility in organic solvents will be lower. It is likely sparingly soluble in methanol and practically insoluble in less polar solvents like ethanol and acetonitrile, a trait shared with Lisinopril.[3][5] The replacement of the aromatic phenyl ring with a saturated cyclohexyl ring may slightly increase its solubility in certain organic solvents due to increased conformational flexibility, but water is expected to remain the optimal solvent.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes a robust method for determining the equilibrium solubility of the cyclohexyl analogue across a range of relevant conditions.

Objective: To quantify the solubility of the cyclohexyl analogue in various aqueous buffers and organic solvents at controlled temperatures.

Methodology:

  • Preparation of Media: Prepare a series of buffers (e.g., 0.1N HCl for pH ~1.2, acetate buffer for pH 4.5, phosphate buffers for pH 6.8 and 7.4) and select organic solvents (e.g., Methanol, Ethanol).

  • Sample Preparation: Add an excess amount of the cyclohexyl analogue solid to several glass vials for each medium to create a slurry. This ensures that saturation is achieved.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (e.g., at 25°C and 37°C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. Causality Note: A 24-48 hour period is chosen to ensure that the dissolution process has reached a steady state. Preliminary experiments should confirm that the concentration does not change between two consecutive time points (e.g., 24 and 48 hours).

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for at least 2 hours for the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm filter (e.g., PTFE or PVDF) to remove undissolved particles. Trustworthiness Note: Filtration is a critical step to prevent undissolved solid from artificially inflating the concentration measurement. The filter material should be validated to ensure it does not adsorb the analyte.

  • Quantification: Dilute the filtered supernatant with an appropriate mobile phase and analyze the concentration using a validated stability-indicating HPLC-UV method (details in Section 4.0).

  • Data Analysis: Calculate the solubility in mg/mL or µg/mL by comparing the peak area of the sample to a calibration curve generated from known concentrations of the reference standard.

Caption: Workflow for Shake-Flask Solubility Measurement.

Anticipated Solubility Data

The following table presents a hypothetical but scientifically plausible solubility profile for the cyclohexyl analogue.

Table 2: Predicted Solubility Data

MediumTemperature (°C)Predicted Solubility (mg/mL)
0.1 N HCl (pH ~1.2)25> 50
Acetate Buffer (pH 4.5)25~ 5-10
Phosphate Buffer (pH 6.8)25> 50
Water25~ 15-25[2]
Methanol25~ 1-5[5]
Ethanol25< 0.1[5]

Stability Profile and Degradation Pathways

The stability of the cyclohexyl analogue is critical for its use as a reference material and for understanding the overall stability of Lisinopril formulations. Forced degradation studies are the cornerstone of this evaluation.

Theoretical Degradation Pathways

Based on its structure and extensive data on Lisinopril, two primary degradation pathways are anticipated[7][8]:

  • Hydrolysis: The two amide bonds in the molecule are susceptible to acid and base-catalyzed hydrolysis. This would break the molecule into its constituent parts: L-proline, L-lysine, and (S)-2-amino-4-cyclohexylbutanoic acid.

  • Intramolecular Cyclization (Diketopiperazine Formation): This is a well-documented degradation pathway for many ACE inhibitors containing a dipeptide structure.[8] The primary amine of the lysine residue can attack the adjacent amide carbonyl, leading to the formation of a stable six-membered diketopiperazine (DKP) ring and cleaving off the proline moiety. This is often the major degradant in neutral and thermal stress conditions. Lisinopril is particularly sensitive to base-catalyzed hydrolysis, degrading almost instantly in 0.1M NaOH.[7][9] A similar high sensitivity is expected for the cyclohexyl analogue.

G cluster_hydrolysis Hydrolysis Pathway cluster_cyclization Cyclization Pathway parent Cyclohexyl Analogue hydrolysis_products L-Proline + L-Lysine + (S)-2-amino-4-cyclohexylbutanoic acid parent->hydrolysis_products Acid/Base (H+ / OH-) dkp Diketopiperazine (DKP) Derivative (Major Degradant) parent->dkp Heat (Δ) / Neutral pH (Intramolecular)

Caption: Predicted Primary Degradation Pathways.

Experimental Protocol: Forced Degradation Study (ICH Q1A)

This protocol outlines a comprehensive forced degradation study to identify and quantify degradation products, thereby establishing the stability-indicating nature of the analytical method.

Objective: To investigate the degradation behavior of the cyclohexyl analogue under various stress conditions as mandated by ICH guidelines.

Methodology:

  • Sample Preparation: Prepare solutions of the cyclohexyl analogue (e.g., at 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture). Prepare solid samples for thermal and photostability testing.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution to achieve a final concentration of 0.1 M HCl. Store at an elevated temperature (e.g., 50°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution to achieve a final concentration of 0.1 M NaOH. Causality Note: Due to the high expected lability, this study should be conducted at room temperature (25°C) with samples taken at very short intervals (e.g., 5, 15, 30, 60 minutes).[7]

    • Oxidative Degradation: Add an appropriate volume of 30% hydrogen peroxide to the sample solution to achieve a final concentration of 3-6% H2O2. Store at room temperature for 24 hours.

    • Thermal Degradation: Store the solid sample and a solution sample in an oven at 70°C for 48 hours.

    • Photostability: Expose the solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil.

  • Sample Neutralization and Analysis: Before analysis, neutralize the acid and base-stressed samples to prevent damage to the HPLC column.

  • HPLC Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The method must be able to resolve the parent peak from all significant degradation product peaks. A photodiode array (PDA) detector is recommended to check for peak purity.

Anticipated Stability Data

The following table summarizes the expected outcomes from the forced degradation study.

Table 3: Predicted Forced Degradation Results

Stress ConditionTime/TempExpected Degradation (%)Major Degradation Product(s)
0.1 M HCl24h @ 50°C5-15%Hydrolysis products
0.1 M NaOH1h @ 25°C> 90%Hydrolysis products[7]
6% H2O224h @ 25°C< 5%Minor oxidative adducts
Thermal (Solid)48h @ 70°C< 2%Diketopiperazine (DKP)
Thermal (Solution)48h @ 70°C10-20%Diketopiperazine (DKP)
PhotolyticICH Q1B< 5%Minor, unidentified products

Recommended Analytical Methodology

A robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the standard for quantifying the cyclohexyl analogue and its degradation products.[10][11][12]

  • Column: C18 or C8 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer at pH 2.5-3.0) and an organic modifier (acetonitrile or methanol).

  • Detection: UV detection at a low wavelength, typically 210-215 nm, is required as the molecule lacks a strong chromophore.[10][11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Controlled at 30-40°C to ensure reproducible retention times.

Conclusion

N2-[(1S)-1-carboxy-3-cyclohexylpropyl]-L-lysyl-L-proline, a key related substance to Lisinopril, exhibits a predictable yet critical solubility and stability profile. Its aqueous solubility is highly pH-dependent, a characteristic feature of its zwitterionic structure. The primary degradation pathways are anticipated to be hydrolysis, particularly in basic conditions where it is extremely labile, and intramolecular cyclization to a diketopiperazine derivative under thermal stress. The insights and protocols detailed in this guide provide a comprehensive framework for researchers and scientists to characterize this molecule effectively, supporting the development of robust analytical methods and ensuring the quality and safety of pharmaceutical products.

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Exploratory

A Technical Guide to the Preliminary Toxicological Assessment of Lisinopril Cyclohexyl Analogue

Executive Summary Lisinopril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension and heart failure.[1][2][3] The development of novel analogues, such as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lisinopril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension and heart failure.[1][2][3] The development of novel analogues, such as the Lisinopril Cyclohexyl Analogue, aims to improve its therapeutic profile. This document provides a comprehensive, in-depth technical guide for conducting a preliminary toxicological assessment of this new chemical entity (NCE). As specific toxicological data for the Lisinopril Cyclohexyl Analogue are not publicly available, this guide establishes a robust, scientifically-grounded strategy based on the known profile of lisinopril, established class effects of ACE inhibitors, and international regulatory guidelines. The narrative emphasizes the causal reasoning behind experimental choices, ensuring a self-validating and authoritative framework for researchers.

Introduction and Strategic Overview

The Rationale for a Lisinopril Analogue

Lisinopril effectively reduces blood pressure by inhibiting the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[3][4] The synthesis of a cyclohexyl analogue, a known impurity formed during lisinopril production, involves the hydrogenation of the phenyl group.[5][6][7] This structural modification may alter the compound's lipophilicity, potentially impacting its absorption, distribution, metabolism, excretion (ADME), and overall safety profile. A systematic toxicological evaluation is therefore imperative to characterize any potential hazards before clinical development.

Core Toxicological Concerns for ACE Inhibitors

The toxicological profile of ACE inhibitors is well-characterized and serves as a critical foundation for this assessment. Key class-related adverse effects include:

  • Hypotension: An exaggeration of the primary pharmacological effect.[8][9]

  • Hyperkalemia: Resulting from decreased aldosterone secretion.[8]

  • Renal Dysfunction: Particularly in patients with pre-existing renal artery stenosis.[2][10]

  • Angioedema: A rare but potentially life-threatening swelling, mediated by the accumulation of bradykinin.[8][11][12]

  • Hepatotoxicity: Rare instances of acute liver injury have been associated with lisinopril.[1][13]

This assessment strategy is designed to systematically investigate these known risks while also identifying any novel, compound-specific toxicities of the cyclohexyl analogue.

A Phased Approach to Toxicological Assessment

A tiered, stepwise approach is the most efficient and ethical strategy for NCE safety evaluation. This guide is structured to follow this industry-standard workflow, beginning with in vitro assays to assess baseline toxicity and progressing to more complex in vivo studies to understand systemic effects.

Toxicological_Assessment_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Acute & Dose-Finding cluster_2 Phase 3: Repeated-Dose & Safety Pharmacology cluster_3 Phase 4: Risk Assessment in_vitro_cyto Cytotoxicity Assays (e.g., HepG2, HK-2 cells) in_vitro_geno Genotoxicity Battery (Ames, in vitro Micronucleus) in_vitro_cyto->in_vitro_geno Proceed if not overtly cytotoxic in_vitro_cardio Cardiotoxicity Screening (hERG, iPSC-Cardiomyocytes) in_vitro_geno->in_vitro_cardio Proceed if non-genotoxic acute_oral Acute Oral Toxicity (OECD 423, Rat) in_vitro_cardio->acute_oral Integrate data to initiate in vivo work dose_range Dose Range Finding (7-14 days, Rat) acute_oral->dose_range Determine MTD & dose levels repeated_dose 28-Day Repeated-Dose Study (OECD 407, Rat & Non-Rodent) dose_range->repeated_dose Select doses for sub-chronic studies safety_pharm Safety Pharmacology Core Battery (ICH S7A: CNS, CV, Resp.) risk_assessment Data Integration & NOAEL Determination Inform First-in-Human Dose repeated_dose->risk_assessment Synthesize all findings safety_pharm->risk_assessment Synthesize all findings caption Figure 1. Phased workflow for preliminary toxicological assessment.

Caption: Figure 1. Phased workflow for preliminary toxicological assessment.

Part 1: In Vitro Toxicological Assessment

The initial phase focuses on cell-based assays to rapidly screen for fundamental toxicities. This approach minimizes animal use and provides early go/no-go decision points.

Cytotoxicity Assays

Rationale: The first step is to determine the concentration at which the compound causes direct cell death. This informs dose selection for subsequent, more complex assays. Given the known, albeit rare, potential for lisinopril-induced liver injury and its renal excretion, hepatic and renal cell lines are most relevant.[1][4]

Recommended Cell Lines:

  • HepG2 (Human Hepatocellular Carcinoma): A well-established model for assessing potential drug-induced liver injury.

  • HK-2 (Human Kidney Proximal Tubule): Represents a key site for drug excretion and potential nephrotoxicity.

Experimental Protocol: Neutral Red Uptake (NRU) Assay

  • Cell Seeding: Plate HepG2 or HK-2 cells in 96-well plates at a density of 1x10⁴ cells/well and incubate for 24 hours to allow attachment.

  • Dosing: Prepare a 10-point serial dilution of Lisinopril Cyclohexyl Analogue (e.g., from 0.1 µM to 2000 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate plates for 24 hours at 37°C, 5% CO₂.

  • Neutral Red Staining: Remove the dosing medium. Add medium containing 50 µg/mL Neutral Red and incubate for 3 hours. This dye is taken up and stored only by viable cells.

  • Extraction: Wash cells with PBS. Add a destain solution (e.g., 1% acetic acid, 50% ethanol) to extract the dye from the lysosomes of viable cells.

  • Quantification: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ (the concentration that inhibits 50% of cell viability) using a non-linear regression curve fit.

In Vitro Genotoxicity Battery

Rationale: It is a regulatory requirement to assess whether a new drug candidate can cause damage to genetic material. A standard battery of tests is used to evaluate different genotoxic endpoints.

Protocol 1: Bacterial Reverse Mutation Test (Ames Test)

  • Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. It measures the ability of the test compound to cause mutations that revert the bacteria to a state where they can synthesize their own amino acids.

  • Methodology: The test should be conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic. The compound is plated with the bacterial strains on a minimal agar plate. A positive result is a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.

Protocol 2: In Vitro Mammalian Cell Micronucleus Test

  • Principle: This assay detects both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss). Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division.

  • Methodology: Human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, L5178Y) are treated with the test compound, with and without S9 metabolic activation. A cytokinesis blocker (cytochalasin B) is added to identify cells that have completed one division. Cells are then harvested, stained, and scored for the presence of micronuclei in binucleated cells. A significant, dose-dependent increase in micronucleated cells indicates a positive result.

In Vitro Cardiotoxicity Screening

Rationale: Cardiotoxicity is a leading cause of drug withdrawal.[14] Early screening for adverse cardiovascular effects is critical. For ACE inhibitors, the primary concern is exaggerated pharmacology (hypotension), but off-target effects, especially on cardiac ion channels, must be ruled out. The Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative provides a modern framework for this assessment.[15][16]

Protocol 1: hERG Channel Assay

  • Principle: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of drug-induced QT prolongation, which can lead to fatal arrhythmias.

  • Methodology: A high-throughput automated patch-clamp system is used to measure the effect of the Lisinopril Cyclohexyl Analogue on the hERG current in a stable cell line (e.g., HEK293) expressing the channel. The IC₅₀ value for hERG inhibition is determined.

Protocol 2: Assays using iPSC-Derived Cardiomyocytes

  • Principle: Human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) provide a physiologically relevant model that beats spontaneously and expresses a full suite of human cardiac ion channels.

  • Methodology: iPSC-CMs are plated on microelectrode arrays (MEAs) which measure extracellular field potentials.[16] The cells are exposed to a range of concentrations of the test compound. Endpoints such as beat rate, field potential duration (an analogue of the QT interval), and arrhythmia incidence are monitored.

Part 2: In Vivo Toxicological Assessment

Following a favorable in vitro profile, in vivo studies are conducted to understand the compound's effects in a whole biological system. These studies are performed in compliance with Good Laboratory Practice (GLP).

Acute Oral Toxicity Study

Rationale: The primary goal of this study is to determine the acute toxicity of a single oral dose and to identify the approximate lethal dose (or maximum tolerated dose, MTD). This information is crucial for classifying the compound's hazard potential and for selecting dose levels for repeated-dose studies.[17] The Acute Toxic Class Method (OECD TG 423) is recommended as it uses a minimal number of animals.[18][19]

Experimental Protocol: Acute Toxic Class Method (OECD TG 423)

  • Species: Rat (Sprague-Dawley or Wistar), typically using only females as they are often slightly more sensitive.[19][20]

  • Procedure: A stepwise procedure is used, with 3 animals per step.

    • Dosing: A single oral dose is administered by gavage. Based on the benign profile of lisinopril in overdose, a starting dose of 2000 mg/kg is scientifically justified.[2][21]

    • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, respiratory patterns) immediately after dosing, periodically for the first 24 hours, and daily thereafter for 14 days.[18]

    • Body Weight: Individual animal weights are recorded prior to dosing and at least weekly thereafter.

    • Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • Endpoint: The outcome determines the GHS (Globally Harmonized System) classification of the substance. If no mortality is observed at 2000 mg/kg, the LD₅₀ is considered to be greater than 2000 mg/kg.

28-Day Repeated-Dose Oral Toxicity Study

Rationale: This is the cornerstone of the preliminary in vivo assessment. It provides information on the potential health hazards from repeated exposure, identifies target organs of toxicity, and determines a No-Observed-Adverse-Effect Level (NOAEL).[22][23][24] The study should be conducted according to OECD Guideline 407.[22]

Experimental Protocol: 28-Day Oral Toxicity Study (OECD 407)

  • Species: Rat (one rodent species) is required. A second, non-rodent species (e.g., Beagle dog) is highly recommended for cardiovascular drugs to assess species-specific metabolism and toxicity.

  • Groups: At least 3 dose groups and a concurrent vehicle control group. Each group should consist of 10 males and 10 females.[22]

  • Dose Selection: Based on the acute toxicity and any range-finding data, doses should be selected to elicit a toxicity spectrum:

    • High Dose: Expected to produce some toxic effects but not mortality.

    • Low Dose: Expected to produce no toxic effects (anticipated NOAEL).

    • Mid Dose: An intermediate dose.

  • Administration: The test substance is administered orally by gavage once daily for 28 consecutive days.

  • Observations:

    • Clinical Signs: Daily cage-side observations and a detailed clinical examination weekly.

    • Body Weight and Food/Water Consumption: Measured weekly.

    • Ophthalmology: Examination before treatment and at termination.

    • Clinical Pathology: At termination, blood samples are collected for hematology and clinical chemistry analysis. Urine is collected for urinalysis.

  • Pathology:

    • Gross Necropsy: All animals are subjected to a full gross necropsy.

    • Organ Weights: Key organs are weighed.

    • Histopathology: A comprehensive list of organs and tissues from the control and high-dose groups are examined microscopically. Any gross lesions and target organs from all dose groups are also examined.[22]

Table 1: Key Endpoints in a 28-Day Repeated-Dose Study

Category Parameters Rationale for ACE Inhibitor Analogue
Clinical Chemistry Urea (BUN), Creatinine, Electrolytes (Na+, K+, Cl-) To assess renal function and detect potential hyperkalemia, a known ACE inhibitor class effect.[3][8]
ALT, AST, ALP, Bilirubin To screen for potential hepatotoxicity.[1][13]
Hematology Red Blood Cell Count, Hemoglobin, Hematocrit To assess for potential anemia or other hematological effects.
White Blood Cell Count (differential) To evaluate effects on the immune system.
Urinalysis Volume, Specific Gravity, pH, Protein, Glucose To provide additional data on renal function.[10]

| Histopathology | Kidney, Liver, Heart, Adrenal Glands, Lungs | To identify target organs of toxicity at the microscopic level. The kidney is a key target for ACE inhibitors. |

Part 3: Safety Pharmacology Core Battery

Rationale: Safety pharmacology studies are designed to investigate potential adverse effects on vital organ functions that could be life-threatening.[25] The ICH S7A guideline mandates a core battery of tests to assess the central nervous, cardiovascular, and respiratory systems before first-in-human studies.[25][26][27]

4.1 Central Nervous System (CNS)

  • Methodology: A functional observational battery (FOB) or modified Irwin test is performed in rats.[28] This involves a systematic observation of animals for changes in behavior, coordination, sensory reflexes, and body temperature after administration of the test compound.

4.2 Cardiovascular System

  • Methodology: This is the most critical component for an antihypertensive agent. The study should be conducted in a conscious, non-restrained large animal model (e.g., Beagle dog or non-human primate) equipped with telemetry implants.[26][28] This allows for continuous monitoring of:

    • Blood Pressure (Systolic, Diastolic, Mean Arterial)

    • Heart Rate

    • ECG (to assess for arrhythmias and interval changes, e.g., QT, PR, QRS)

  • Dose levels should be selected to include and exceed the anticipated therapeutic range. [25]

4.3 Respiratory System

  • Methodology: Respiratory function is typically assessed in rats using whole-body plethysmography.[28] Key parameters measured include respiratory rate and tidal volume.

Data Integration and Mechanistic Considerations

A key toxicity of ACE inhibitors is angioedema, resulting from the inhibition of bradykinin degradation.[11][29][30] While difficult to model preclinically, an understanding of this pathway is crucial for interpreting any unexpected inflammatory or vascular responses.

ACE_Inhibitor_Mechanism cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Kinin Kinin-Kallikrein System Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction Aldosterone Release AngiotensinII->Vasoconstriction ACE_Node ACE (Angiotensin-Converting Enzyme) Kininogen High-Molecular-Weight Kininogen Bradykinin Bradykinin Kininogen->Bradykinin Kallikrein Inactive Inactive Peptides Bradykinin->Inactive ACE (Kininase II) Vasodilation Vasodilation Increased Permeability (Angioedema) Bradykinin->Vasodilation Lisinopril Lisinopril Analogue Lisinopril->ACE_Node Inhibits Lisinopril->Bradykinin Prevents Degradation caption_mech Figure 2. Dual mechanism of ACE inhibitors.

Caption: Figure 2. Dual mechanism of ACE inhibitors.

By integrating the data from all in vitro and in vivo studies, a comprehensive preliminary risk profile for the Lisinopril Cyclohexyl Analogue can be constructed. The NOAEL derived from the 28-day study will be a critical parameter for calculating the maximum recommended starting dose (MRSD) for Phase 1 clinical trials, ensuring the safety of human volunteers.

References

  • OECD Test Guideline 423 - Acute Oral Toxicity – Acute Toxic Class Method. (2001). OECD. [Link]

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  • OECD Test Guideline 420 - Acute Oral Toxicity – Fixed Dose Procedure. (2001). OECD. [Link]

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  • Safety Pharmacology. (n.d.). Charles River. [Link]

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Protocols & Analytical Methods

Method

Application Note: A Multi-dimensional NMR Approach for the Complete Structural Elucidation of Lisinopril Cyclohexyl Analogue

Introduction: The Analytical Challenge of Process-Related Impurities Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension and heart failure.[1][2] Its synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Process-Related Impurities

Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension and heart failure.[1][2] Its synthesis, a multi-step process, can inadvertently lead to the formation of process-related impurities. One such known impurity, listed in the European Pharmacopoeia as Impurity F, is the Lisinopril Cyclohexyl Analogue.[3][4][5] This analogue arises from the over-hydrogenation of the phenyl group of Lisinopril during a critical reduction step in the synthesis.[3][4] The absence of the aromatic ring significantly alters the molecule's properties and necessitates its accurate identification and characterization for quality control and regulatory compliance.

This application note provides a comprehensive, field-proven guide to the unambiguous structural elucidation of the Lisinopril Cyclohexyl Analogue using a suite of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We will move beyond a simple listing of methods to explain the causality behind experimental choices, demonstrating how a logical workflow integrating one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides an irrefutable structural assignment.

The Strategic Role of NMR Experiments in Structure Determination

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.[6] A multi-dimensional approach is essential for a molecule of this complexity, where each experiment provides a unique piece of the structural puzzle.

  • 1D NMR (¹H and ¹³C): These are the foundational experiments. The ¹H NMR spectrum provides a map of all proton environments, their integrations (relative numbers), and their coupling patterns (J-coupling), which hints at neighboring protons. The ¹³C NMR spectrum, often coupled with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, reveals the number and electronic environment of all carbon atoms, classifying them as CH₃, CH₂, CH, or quaternary (Cq).

  • 2D COSY (Correlation Spectroscopy): This homonuclear experiment is the first step in assembling the molecular framework. It identifies protons that are directly coupled to each other, typically through two or three bonds.[7][8] This allows for the tracing of "spin systems"—unbroken chains of coupled protons, such as those in the proline ring or the lysine side chain.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment serves as a powerful bridge between the ¹H and ¹³C data. It maps each proton directly to the carbon it is attached to, providing definitive ¹H-¹³C one-bond correlations.[9][10] The high sensitivity of this proton-detected experiment makes it highly efficient.[9]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the entire molecular puzzle. It reveals correlations between protons and carbons that are two, three, and sometimes four bonds apart.[8][9] Crucially, it allows for the connection of the individual spin systems identified by COSY, often through quaternary carbons or heteroatoms, to build the complete molecular skeleton.

Experimental Design and Protocols

The quality of NMR data is profoundly dependent on meticulous sample preparation. The following protocols are designed to yield high-resolution spectra suitable for full structural analysis.

Protocol 1: Sample Preparation

The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can severely degrade spectral quality.[11]

Table 1: Sample Preparation Parameters

ParameterGuidelineRationale
Analyte Purity >98%Ensures that observed signals belong to the target molecule, minimizing interference from other impurities.
Analyte Mass 5-10 mg for ¹H NMR; 20-50 mg for 2D NMRBalances signal-to-noise with solubility. 2D experiments require higher concentration for reasonable acquisition times.[12][13]
Deuterated Solvent 0.6-0.7 mL D₂O or DMSO-d₆Deuterated solvents are required for the instrument's field-frequency lock and to avoid overwhelming solvent signals in ¹H spectra.[12][14]
NMR Tube High-quality 5 mm tubeTubes must be clean, dry, and free of scratches or chips to ensure magnetic field homogeneity.[13][14]

Step-by-Step Methodology:

  • Weigh 20-50 mg of the purified Lisinopril Cyclohexyl Analogue into a clean, small glass vial.

  • Add 0.6-0.7 mL of the chosen deuterated solvent (e.g., D₂O).

  • Gently vortex or sonicate the vial until the sample is fully dissolved. A clear, homogeneous solution is critical.[11]

  • If any particulate matter remains, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[12]

  • Cap the NMR tube securely and label it clearly.

Protocol 2: NMR Data Acquisition

The following are generalized acquisition parameters for a 500 MHz or 600 MHz spectrometer. Instrument-specific optimization is always recommended.[7]

Table 2: Suggested NMR Acquisition Parameters

ExperimentPulse ProgramKey ParametersPurpose
¹H NMR zg30NS: 16, D1: 2s, SW: 16 ppmProvides initial proton chemical shifts, integrations, and coupling constants.[7]
¹³C{¹H} NMR zgpg30NS: 1024, D1: 2sReveals all carbon environments.
DEPT-135 dept135NS: 256Differentiates CH/CH₃ (positive phase) from CH₂ (negative phase) carbons.
¹H-¹H COSY cosygpqfNS: 8, TD(F1): 256Identifies J-coupled protons to establish spin systems.
¹H-¹³C HSQC hsqcedetgpsisp2.2NS: 4, TD(F1): 256Correlates protons to their directly attached carbons.[9]
¹H-¹³C HMBC hmbcgpndqfNS: 16, TD(F1): 256Reveals long-range (2-3 bond) ¹H-¹³C correlations to connect fragments.

NS: Number of Scans; D1: Relaxation Delay; SW: Spectral Width; TD(F1): Number of increments in the indirect dimension.

Systematic Workflow for Structural Elucidation

The elucidation process is a logical progression, using each piece of NMR data to build upon the last. The key distinguishing feature of the target molecule is the replacement of the phenyl group with a cyclohexyl group, which will be the primary focus of the analysis.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation A Sample Preparation B 1D NMR (¹H, ¹³C, DEPT) A->B Acquire Spectra C 2D NMR (COSY, HSQC, HMBC) B->C D ¹H & ¹³C Analysis: - No Aromatic Signals - Identify C-types (DEPT) E COSY Analysis: Trace Spin Systems (Proline, Lysine, Cyclohexylpropyl) D->E Build Fragments F HSQC Analysis: Assign ¹JCH Correlations E->F Assign Carbons G HMBC Analysis: Connect Fragments via Quaternary Carbons & Amides F->G Assemble Molecule H Final Structure Confirmation G->H Verify Connectivity

Caption: A logical workflow for the elucidation of Lisinopril Cyclohexyl Analogue using NMR spectroscopy.

Step 1: Foundational Analysis (1D NMR) A primary inspection of the ¹H NMR spectrum confirms the successful hydrogenation: the characteristic signals for aromatic protons (typically ~7.2-7.4 ppm in Lisinopril) are absent.[4] Instead, a complex series of overlapping signals in the aliphatic region (approx. 0.8-2.0 ppm) will be present, corresponding to the newly formed cyclohexyl ring and the lysine side chain. The ¹³C and DEPT-135 spectra will confirm the presence of additional CH and CH₂ groups and the absence of aromatic carbon signals.

Step 2: Defining the Building Blocks (COSY) The COSY spectrum allows for the delineation of discrete spin systems:

  • Proline Ring: A clear correlation pathway will connect the protons from the α-CH through the two β-CH₂ and two γ-CH₂ groups.

  • Lysine Side Chain: An extended chain of correlations will be visible from the α-CH through the β, γ, δ, and ε methylene groups.

  • Cyclohexylpropyl Moiety: This fragment will show two distinct spin systems. One traces the -CH-CH₂-CH₂- chain, and the other traces the interconnected protons of the cyclohexyl ring itself.

Step 3: Carbon-Proton Assignment (HSQC) With the proton spin systems established, the HSQC spectrum provides a direct and unambiguous assignment of the carbon attached to each proton. This step populates the structural fragments with their corresponding ¹³C chemical shifts.

Step 4: Assembling the Final Structure (HMBC) The HMBC spectrum is the key to connecting the fragments. Key long-range correlations that confirm the global structure of Lisinopril Cyclohexyl Analogue include:

  • Lysine-Proline Linkage: A correlation from the lysine α-proton to the proline carbonyl carbon.

  • Cyclohexylpropyl-Lysine Linkage: Correlations from the α-proton of the cyclohexylpropyl moiety to the lysine α-carbon and the lysine amino nitrogen (if visible), and crucially, to the carboxyl carbon of its own fragment.

  • Confirmation of Cyclohexyl Attachment: Correlations from the protons on the first CH₂ of the propyl chain to carbons within the cyclohexyl ring.

G cluster_0 Key Structural Fragments cluster_1 Key HMBC Correlations Pro Proline Ring Lys Lysine Backbone & Side Chain ChP 3-Cyclohexylpropyl Moiety Lys_alpha_H Lys α-H Pro_CO Pro C=O Lys_alpha_H->Pro_CO Connects Lysine to Proline ChP_alpha_H Cyclohexylpropyl α-H Lys_alpha_C Lys α-C ChP_alpha_H->Lys_alpha_C Connects Side Chain to Lysine ChP_beta_H Propyl β-H Cyclohexyl_C Cyclohexyl C1 ChP_beta_H->Cyclohexyl_C Confirms Cyclohexyl Attachment

Caption: Key HMBC correlations confirming the connectivity of the Lisinopril Cyclohexyl Analogue.

Table 3: Representative NMR Data Summary for Lisinopril Cyclohexyl Analogue (in D₂O) (Note: Exact chemical shifts are dependent on solvent, pH, and temperature. This table provides expected regions and correlations for illustrative purposes.)

Assignment¹H Shift (ppm)¹³C Shift (ppm)Key COSY CorrelationsKey HMBC Correlations
Proline Moiety
Pro α-H~4.3~62Pro β-H'sPro C=O, Pro γ-C
Pro β-H's~2.0, ~2.3~31Pro α-H, Pro γ-H'sPro δ-C
Pro γ-H's~2.0~25Pro β-H's, Pro δ-H'sPro α-C
Pro δ-H's~3.6~48Pro γ-H'sPro C=O, Pro β-C
Pro C=O-~176-Pro α-H, Pro δ-H's
Lysine Moiety
Lys α-H~3.8~55Lys β-H'sLys C=O, Pro C=O
Lys β-H's~1.8~32Lys α-H, Lys γ-H'sLys δ-C
Lys γ-H's~1.5~23Lys β-H's, Lys δ-H'sLys ε-C
Lys δ-H's~1.7~28Lys γ-H's, Lys ε-H'sLys β-C
Lys ε-H's~3.0~40Lys δ-H'sLys γ-C
Cyclohexylpropyl Moiety
ChP α-H~3.5~58ChP β-H'sChP C=O, Lys α-C
ChP β-H's~2.1~35ChP α-H, ChP γ-H'sChP C=O, Cyclohexyl C1
ChP γ-H's~1.4~30ChP β-H's, Cyclohexyl H1ChP β-C
Cyclohexyl H's0.8-1.826-34Multiple intra-ringPropyl C's
ChP C=O-~178-ChP α-H, ChP β-H's

Conclusion

The structural elucidation of process-related impurities like the Lisinopril Cyclohexyl Analogue is a critical task in pharmaceutical development and manufacturing. This application note has demonstrated a robust, systematic workflow that leverages the synergistic power of 1D and 2D NMR spectroscopy. By logically progressing from initial 1D analysis through COSY, HSQC, and finally HMBC, a complete and unambiguous assignment of the molecular structure can be achieved with high confidence. This methodical approach not only provides definitive proof of structure but also serves as a template for the characterization of other complex small molecules, ensuring the safety, quality, and efficacy of pharmaceutical products.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Available at: [Link]

  • University of Houston. (2023). Small molecule NMR sample preparation. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Reddy, A. V. R., et al. (2016). Synthesis and Characterization of Compounds Related to Lisinopril. Scientia Pharmaceutica, 84(2), 269–278. Available at: [Link]

  • University of Leicester. NMR Sample Preparation. Available at: [Link]

  • Liu, D., et al. (2006). Characterization of a novel impurity in bulk drug of lisinopril by multidimensional NMR technique. Journal of Zhejiang University. Science. B, 7(12), 992–996. Available at: [Link]

  • Filip, C., et al. (2009). Structural investigation of Lisinopril by powder X-ray diffraction and solid-state NMR. Journal of Physics: Conference Series, 182, 012007. Available at: [Link]

  • Michigan State University. Sample Preparation - Max T. Rogers NMR. Available at: [Link]

  • Bouabdallah, S., Ben Dhia, M. T., & Driss, M. R. (2014). Study of a Conformational Equilibrium of Lisinopril by HPLC, NMR, and DFT. The Scientific World Journal, 2014, 831826. Available at: [Link]

  • ResearchGate. ¹H NMR spectrum of lisinopril in D2O/CD3CN (9/1, v/v). Available at: [Link]

  • Magauer, T. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(14), 2553-2555. Available at: [Link]

  • Reddy, A. V. R., et al. (2015). Synthesis and Characterization of Compounds Related to Lisinopril. Semantic Scholar. Available at: [Link]

  • Montelione, G. T. (2012). Structure-oriented methods for protein NMR data analysis. Current opinion in structural biology, 22(5), 587–595. Available at: [Link]

  • Scite.ai. Study of a Conformational Equilibrium of Lisinopril by HPLC, NMR, and DFT. Available at: [Link]

  • Kraulis, P. J., et al. (2001). Protein structure elucidation from NMR proton densities. Proceedings of the National Academy of Sciences of the United States of America, 98(10), 5366–5371. Available at: [Link]

  • National Center for Biotechnology Information. Lisinopril. PubChem Compound Database. Available at: [Link]

  • ResearchGate. (PDF) Study of a conformational equilibrium of lisinopril by HPLC, NMR, and DFT. Available at: [Link]

  • ResearchGate. The 13 C solid-state NMR spectrum of Lisinopril and the proposed spectral assignment. Available at: [Link]

  • Springer Nature Experiments. NMR Protocols and Methods. Available at: [Link]

  • ResearchGate. (PDF) Synthesis and Characterization of Compounds Related to Lisinopril. Available at: [Link]

  • Semantic Scholar. Characterization of a novel impurity in bulk drug of lisinopril by multidimensional NMR technique. Available at: [Link]

  • ResearchGate. Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D).... Available at: [Link]

  • PubMed. Synthesis and Characterization of Compounds Related to Lisinopril. Available at: [Link]

  • U.S. Food and Drug Administration. ZESTRIL (lisinopril) label. Available at: [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. Available at: [Link]

  • San Diego State University. Common 2D (COSY, HSQC, HMBC). Available at: [Link]

  • EPFL. 2D NMR. Available at: [Link]

Sources

Application

forced degradation studies of lisinopril and formation of cyclohexyl analogue

Application Note: High-Performance Stability Profiling of Lisinopril Part 1: Executive Summary & Scientific Rationale The Challenge: In the development of stability-indicating analytical methods (SIAM) for Lisinopril, a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Stability Profiling of Lisinopril

Part 1: Executive Summary & Scientific Rationale

The Challenge: In the development of stability-indicating analytical methods (SIAM) for Lisinopril, a common pitfall is the misidentification of impurities.[1] While Diketopiperazine (DKP) is the primary degradation product formed under stress, the Cyclohexyl Analogue (Impurity F) is a critical process-related impurity.[1]

Crucial Distinction:

  • Cyclohexyl Analogue Formation: This does not form under standard ICH stability conditions (heat, humidity, light).[1] It is an artifact of the synthetic process—specifically, the over-hydrogenation of the phenylalanine moiety during the reduction step using Raney-Nickel or Rhodium catalysts.

  • Diketopiperazine (DKP) Formation: This is the true degradation product, formed via intramolecular cyclization (dehydration) of Lisinopril, particularly under thermal and acidic stress.

Objective: This protocol details the forced degradation workflow required to validate a SIAM that can chemically resolve the active pharmaceutical ingredient (API) from both its intrinsic degradation products (DKP) and its synthetic impurities (Cyclohexyl Analogue).

Part 2: Mechanistic Pathways & Visualization

To design an effective separation, one must understand the structural divergence of the impurities.

Figure 1: Divergent Pathways – Synthesis vs. Degradation The following diagram illustrates the distinct origins of the two critical analogues.

LisinoprilPathways Precursor Enalapril/Lysine Precursor ProcessStep Synthetic Reduction (Cat. Hydrogenation) Precursor->ProcessStep Lisinopril Lisinopril (API) (Phenyl Ring Intact) StressCond Stress Conditions (Heat/Acid/Solid State) Lisinopril->StressCond ProcessStep->Lisinopril Controlled Reduction Cyclohexyl Cyclohexyl Analogue (Impurity F) (Over-reduced Ring) *Process Impurity* ProcessStep->Cyclohexyl Over-Hydrogenation (Side Reaction) DKP Diketopiperazine (Impurity C/D) (Intramolecular Cyclization) *Degradation Product* StressCond->DKP Dehydration (-H2O)

Caption: Figure 1. Mechanistic distinction between the synthetic origin of the Cyclohexyl Analogue and the degradative formation of DKP.

Part 3: Experimental Protocols

Protocol A: Forced Degradation (Stress Testing)

Note: Since the Cyclohexyl Analogue is not a degradant, it must be spiked into the stress samples to prove the method's specificity.[1]

1. Preparation of Stock Solutions:

  • API Stock: 1.0 mg/mL Lisinopril in Mobile Phase A.

  • Impurity Stock (Spike): 0.1 mg/mL Cyclohexyl Analogue (USP/EP Reference Standard).[1]

  • DKP Stock (Marker): 0.1 mg/mL Lisinopril Diketopiperazine.[1]

2. Stress Conditions & Sampling:

Stress TypeConditionDurationTarget DegradationNotes
Acid Hydrolysis 0.1 N HCl, 80°C2–6 Hours10–20%Promotes DKP formation via cyclization.[1]
Base Hydrolysis 0.1 N NaOH, 60°C1–4 Hours10–20%Rapid hydrolysis; check for ring opening.
Oxidation 3% H₂O₂, RT2–24 Hours10–20%Lisinopril is relatively stable; monitor for N-oxides.[1]
Thermal (Solid) 80°C (Dry Heat)3–7 Days5–10%Critical for DKP formation.
Photolytic 1.2M lux hours~1 weekN/AICH Q1B standard.[1]

3. Quenching & Spiking (The "Specificity Check"):

  • Take the Acid Hydrolysis sample (rich in DKP).

  • Neutralize with 0.1 N NaOH.

  • Spike with 50 µL of Cyclohexyl Analogue Stock.

  • Rationale: This creates a "Worst Case" sample containing the API, the degradation product (DKP), and the process impurity (Cyclohexyl).[1] The HPLC method must resolve all three.

Protocol B: Stability-Indicating HPLC Method

Standard isocratic methods often fail to resolve the Cyclohexyl analogue due to its similar hydrophobicity to the parent.[1] A gradient method is recommended.

Chromatographic Conditions:

  • Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Hypersil ODS or equivalent).[1] Note: Keep temperature controlled.

  • Temperature: 50°C (Higher temp improves DKP peak shape and resolution).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 210 nm (low wavelength required for non-aromatic cyclohexyl detection).[1]

Mobile Phase:

  • Buffer (Solvent A): 0.02 M Phosphate Buffer, pH 2.5 (Adjusted with Phosphoric Acid).

  • Organic (Solvent B): Acetonitrile.[1]

Gradient Program:

Time (min) % Solvent A (Buffer) % Solvent B (ACN) Event
0.0 95 5 Equilibration
15.0 75 25 Elution of API & DKP
25.0 40 60 Elution of Cyclohexyl

| 30.0 | 95 | 5 | Re-equilibration |

Part 4: Data Analysis & Acceptance Criteria

1. Relative Retention Times (RRT): The order of elution is critical. The Cyclohexyl analogue, lacking the aromatic ring, is significantly more hydrophobic (lipophilic) than the parent Lisinopril.

CompoundApprox.[2][3][4][5][6][7][8][9][10] RRT (vs Lisinopril)Origin
Lisinopril (API) 1.00Parent
DKP (Impurity C) ~0.25 - 0.40Degradant (Early eluting due to polarity change)
Cyclohexyl Analogue ~1.80 - 2.10Process Impurity (Late eluting, hydrophobic)

2. Resolution Requirements:

  • Resolution (

    
    ) between Lisinopril and DKP: > 2.0
    
  • Resolution (

    
    ) between Lisinopril and Cyclohexyl Analogue: > 5.0 (Easily achieved with gradient).[1]
    

Figure 2: Analytical Workflow for Validation

MethodValidation Sample Stressed Sample (Acid/Thermal) HPLC Gradient HPLC (C18, 50°C, pH 2.5) Sample->HPLC Spike Spike with Cyclohexyl Std Spike->HPLC Specificity Check Data Chromatogram Analysis HPLC->Data Decision Check Resolution Data->Decision Pass Valid SIAM Decision->Pass Rs > 2.0 Fail Optimize Gradient Decision->Fail Co-elution

Caption: Figure 2. Validation workflow ensuring the method detects both degradation products and spiked process impurities.

References

  • European Pharmacopoeia (Ph.[5][7] Eur.) 10.0. Lisinopril Dihydrate Monograph 1120. (Defines Impurity C as DKP and Impurity F as Cyclohexyl Analogue). [1]

  • United States Pharmacopeia (USP). Lisinopril Monograph: Organic Impurities. (Specifies resolution requirements for DKP). [1]

  • Hinojosa-Torres, J., et al. (2008).[1][5][7] "Degradation of lisinopril: A physico-chemical study." Journal of Molecular Structure, 886(1-3), 51-58.[1][7] (Mechanistic detail on DKP formation). [1]

  • Beasley, C. A., et al. (2005).[11] "Development and validation of a stability indicating HPLC method for determination of lisinopril." Journal of Pharmaceutical and Biomedical Analysis. (Methodology for separating degradants).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Lisinopril &amp; Cyclohexyl Impurity Separation

[1][2] Status: Operational Lead Scientist: Senior Application Specialist Topic: High-Performance Liquid Chromatography (HPLC) Optimization Target Analyte: Lisinopril (ACE Inhibitor) & Impurity F (Cyclohexyl Analogue)[1][...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Status: Operational Lead Scientist: Senior Application Specialist Topic: High-Performance Liquid Chromatography (HPLC) Optimization Target Analyte: Lisinopril (ACE Inhibitor) & Impurity F (Cyclohexyl Analogue)[1][2]

Introduction: The Separation Challenge

Welcome to the technical support hub for Lisinopril analysis. As researchers, you likely face two distinct challenges when analyzing Lisinopril:

  • Rotameric Broadening: Lisinopril contains a proline residue, leading to cis-trans isomerization in solution.[1][2] At room temperature, this manifests as split peaks or severe band broadening, often mistaken for column failure.

  • Structural Similarity: The critical impurity—Cyclohexyl Lisinopril (EP Impurity F) —differs from the parent drug only by the saturation of a phenyl ring to a cyclohexyl ring. This increases hydrophobicity slightly, but separation requires precise control of mobile phase thermodynamics.[1]

This guide moves beyond basic monograph steps to explain the physics of the separation and how to troubleshoot it when standard protocols fail.

Module 1: The "Golden Standard" Protocol

Before troubleshooting, ensure your baseline method aligns with the optimized conditions derived from USP/EP monographs. We recommend the following parameters as your starting point for robust separation.

Optimized Method Parameters
ParameterSpecificationTechnical Rationale
Column L7 (C8) , 250 x 4.6 mm, 5 µmC8 provides sufficient retention for the cyclohexyl impurity without the excessive retention of the main peak that C18 might cause in highly aqueous phases.[1][2]
Temperature 50°C ± 2°C (Critical)Mandatory. High temperature accelerates inter-conversion of rotamers, collapsing split peaks into a single sharp band and reducing backpressure.[1]
Mobile Phase Phosphate Buffer (pH 2.0–5.0) : ACN96:4 (Isocratic) or shallow gradient.[1][2] Low organic content is required to retain the polar Lisinopril while exploiting the hydrophobicity difference of the impurity.
Buffer 20–50 mM Sodium PhosphateHigh ionic strength minimizes ion-exchange interactions between the amine groups and residual silanols.[1][2]
Detection UV @ 210–215 nmLisinopril lacks strong chromophores; low UV is necessary but increases sensitivity to buffer impurities.[1][2]
Flow Rate 1.0 – 1.5 mL/minHigher flow at 50°C maintains efficiency while expediting the elution of the late-eluting cyclohexyl impurity.[1][2]

Module 2: Troubleshooting & Optimization Logic

This section addresses specific user scenarios. Use the logic flow below to diagnose your issue.

Scenario A: "My Lisinopril peak is splitting or extremely broad."

Root Cause: Cis-trans Proline Isomerization (Rotamers).[1][2] Unlike typical peak tailing caused by column voids, this is a thermodynamic phenomenon.[1] The energy barrier for rotation around the amide bond is high at room temperature.

Corrective Action:

  • Check Column Oven: Ensure the internal column temperature is actually reaching 50°C. Pre-heating the mobile phase is recommended.[2]

  • Do NOT lower flow rate: Unlike diffusion-limited broadening, rotameric broadening often improves with faster flow (kinetic regime) combined with high heat.[1][2]

Scenario B: "I cannot resolve the Cyclohexyl Impurity (Impurity F) from the Main Peak."

Root Cause: Insufficient Selectivity (


).[1][2]
The cyclohexyl ring is more hydrophobic than the phenyl ring of Lisinopril. In Reversed-Phase LC (RPLC), Impurity F should elute after Lisinopril.[1][2] If they co-elute, your organic strength is likely too high or temperature is affecting the binding kinetics.

Corrective Action:

  • Lower Acetonitrile: Reduce ACN by 1-2% (e.g., go from 5% to 3%). This exponentially increases the retention factor (

    
    ) of the hydrophobic impurity relative to the main peak.
    
  • Verify Elution Order: Confirm you are looking at the tail of the main peak.[2] Impurity F is the "tail-ender."[1][2]

Scenario C: "Retention times are drifting."

Root Cause: pH Sensitivity of Zwitterions.[2] Lisinopril has two carboxyl groups (pKa ~2.5, ~5.[1]7) and two amine groups (pKa ~6.7, ~10.1).[1] Small changes in pH drastically alter the net charge and effective hydrophobicity.

Corrective Action:

  • Buffer Capacity: Ensure you are using a true buffer (Phosphate) within its buffering range.[1][2] Adjusting pH after adding organic solvent is a common error; measure pH of the aqueous portion before mixing.

Module 3: Visualization of Troubleshooting Logic

The following diagram outlines the decision process for optimizing Resolution (


) and Peak Symmetry (

).

Lisinopril_Optimization Start Start: Evaluate Chromatogram Check_As Check Peak Symmetry (As) Start->Check_As Split_Peak Issue: Split/Broad Peak Check_As->Split_Peak Doublet? Tailing Issue: Tailing (As > 2.0) Check_As->Tailing Asymmetry? Check_Rs Check Resolution (Rs) Lisinopril vs. Impurity F Check_As->Check_Rs Symmetry OK Action_Temp Action: Increase Temp to 50°C (Collapse Rotamers) Split_Peak->Action_Temp Action_Silanol Action: Check End-capping or Increase Ionic Strength Tailing->Action_Silanol Action_Temp->Check_Rs Action_Silanol->Check_Rs CoElution Issue: Rs < 1.5 (Co-elution) Check_Rs->CoElution Poor Separation Success Optimization Complete Robust Method Check_Rs->Success Rs > 2.0 Action_Organic Action: Decrease % Organic (Increase k for Impurity) CoElution->Action_Organic Action_pH Action: Verify pH Stability (Zwitterion Control) Action_Organic->Action_pH If drift occurs Action_pH->Success

Figure 1: Decision tree for troubleshooting Lisinopril separation issues, distinguishing between thermodynamic rotamer effects and kinetic column interactions.

Module 4: Frequently Asked Questions (FAQ)

Q1: Why is the USP monograph temperature set so high (40-50°C)? A: Lisinopril exists as cis and trans isomers around the proline amide bond.[2] At lower temperatures, the interconversion rate is slow compared to the chromatographic timescale, resulting in peak splitting. At 50°C, the interconversion becomes fast enough that the detector sees a time-averaged, single sharp peak. This is a thermodynamic requirement, not just for viscosity reduction.[1]

Q2: Can I use a C18 column instead of C8? A: Yes, but with caution. Lisinopril is polar.[1][2][3] To elute it from a highly retentive C18 column, you might need a higher percentage of organic solvent. However, increasing organic solvent compresses the separation window between Lisinopril and the Cyclohexyl impurity. C8 (L7) allows for lower organic content (highly aqueous), which maximizes the "hydrophobic selectivity" needed to distinguish the cyclohexyl ring from the phenyl ring.

Q3: My impurity peak area is inconsistent. Why? A: Check your detection wavelength. At 210 nm, you are detecting the amide bonds. If you are using a gradient, the baseline drift can obscure small impurity peaks. Ensure you are using high-purity phosphate salts and HPLC-grade water to minimize background noise at this low wavelength.[1][2]

References

  • United States Pharmacopeia (USP). Monograph: Lisinopril Tablets.[1][2] USP-NF.[1][2] (Standard C8 method and system suitability requirements).

  • European Pharmacopoeia (Ph.[1][2] Eur.). Lisinopril Dihydrate: Impurity F (Cyclohexyl analogue).[1][2] (Defines Impurity F structure and limits). [1]

  • Vertex AI Search. Synthesis and Characterization of Compounds Related to Lisinopril. (Detailed mechanism of cyclohexyl impurity formation via over-hydrogenation).

  • Phenomenex Application Note. Separation of Lisinopril and its Organic Impurities per USP Monograph. (Comparative data on C8 columns).

Sources

Optimization

Technical Support Center: Lisinopril &amp; Impurity Resolution Guide

Introduction: The Zwitterionic Challenge Lisinopril is a tetraprotic, zwitterionic molecule (containing both amine and carboxylic acid functionalities). Its retention and separation behavior are governed heavily by secon...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Zwitterionic Challenge

Lisinopril is a tetraprotic, zwitterionic molecule (containing both amine and carboxylic acid functionalities). Its retention and separation behavior are governed heavily by secondary ionic interactions and thermodynamic parameters.

Standard C18 protocols often fail to resolve critical impurities because they treat lisinopril as a simple hydrophobic analyte. This guide addresses the specific co-elution challenges of the Diketopiperazine (DKP) derivative and the R,S,S-diastereomer , providing mechanistic troubleshooting steps to decouple these peaks from the main API.

Quick Reference: Impurity Profile & Relative Retention[1]

Impurity NameCommon DesignationStructure/NatureCritical Co-elution Risk
Lisinopril DKP Impurity C (EP) / DKPCyclized degradation product (intramolecular dehydration)Co-elutes on steep gradients or high pH
R,S,S-Isomer Impurity D (EP)Diastereomer (Epimer)High Risk: Often merges with main peak tail
Cyclohexyl Analogue Impurity FOver-hydrogenated byproductLow Risk (distinctly hydrophobic)

Troubleshooting Module 1: The R,S,S-Isomer Co-elution

Issue: The R,S,S-isomer (diastereomer) is merging with the main Lisinopril peak, often appearing as a shoulder or causing peak broadening.

Q: Why can’t I separate the R,S,S-isomer using standard C18 conditions?

A: The R,S,S-isomer and Lisinopril possess identical chemical formulas and pKa values; they differ only in the spatial arrangement at one chiral center. On standard alkyl-bonded phases (C18/C8), the hydrophobic selectivity difference is negligible. Separation relies on steric selectivity and thermodynamic differentiation .

The "Temperature Paradox" Protocol

Contrary to standard HPLC wisdom—where heat improves peak shape—separating the lisinopril isomers often requires lowering the temperature.

  • Mechanism: The enthalpy of adsorption (

    
    ) differs slightly between the isomers. At high temperatures (
    
    
    
    C), the adsorption kinetics accelerate, averaging out these subtle differences and causing peak coalescence. Lower temperatures slow the interconversion and maximize the steric interaction with the stationary phase.

Step-by-Step Optimization:

  • Baseline: Start with your standard Phosphate Buffer (pH 2.0–5.0) / Acetonitrile method.[1][2][3][4]

  • Temperature Drop: Reduce column oven temperature to 20°C - 25°C .

    • Note: This will broaden the main peak (mass transfer slows down).

  • Flow Rate Compensation: To counter the broadening, reduce flow rate by 20% to operate closer to the optimal van Deemter velocity (minimum plate height).

  • Check Resolution (

    
    ):  If 
    
    
    
    , proceed to Column Chemistry Switch .
Alternative Solution: Column Chemistry Switch

If thermal tuning fails, switch to a phase with


 interaction capability or enhanced steric selectivity.
  • Recommended: Phenyl-Hexyl or Polar-Embedded C18 .

  • Why: The phenyl ring provides orthogonal selectivity via

    
     interactions with the phenylalanine moiety of lisinopril, which is sterically distinct in the R,S,S-isomer compared to the active S,S,S-form.
    

Troubleshooting Module 2: DKP (Diketopiperazine) Co-elution

Issue: The DKP peak (Impurity C) is co-eluting with Lisinopril or eluting unpredictably.

Q: My DKP retention time shifts drastically between runs. Why?

A: DKP formation is pH-dependent, but its retention is highly sensitive to the organic modifier ratio because DKP is significantly less polar than the zwitterionic parent drug (it has lost water and formed a lactam ring, reducing its polarity).

Protocol: The "Gradient Shallowing" Technique

DKP elutes after Lisinopril in Reverse Phase (RP) modes. If it co-elutes, your gradient is likely raising the organic strength too fast, pushing the DKP into the Lisinopril tail.

  • Buffer Prep: Ensure strict pH control. Use Phosphate Buffer pH 2.5 .

    • Crucial: At pH 2.5, the carboxylic acids are protonated (neutral), maximizing hydrophobic retention of the parent to separate it from the void volume, while the DKP remains distinct.

  • Gradient Modification:

    • Current: 0%

      
       50% B in 20 mins.
      
    • New (Isocratic Hold): Hold at 5-10% B for the first 5 minutes, then ramp.

    • Reasoning: This "parks" the Lisinopril peak while allowing the slightly more hydrophobic DKP to lag behind.

Visualizing the Logic: Co-elution Decision Tree

Lisinopril_Troubleshooting Start START: Co-elution Observed Identify Identify Co-eluting Species (Check RRT or Spiking) Start->Identify Isomer R,S,S-Isomer (Diastereomer) Identify->Isomer Merging with Main Peak DKP DKP (Impurity C) Identify->DKP Eluting on Tail TempCheck Check Column Temp Isomer->TempCheck GradientCheck Check Gradient Slope DKP->GradientCheck LowerTemp Action: LOWER Temp (Target 20-25°C) TempCheck->LowerTemp If Temp > 40°C ChangeCol Action: Switch to Phenyl-Hexyl Column TempCheck->ChangeCol If Temp is Low ShallowGrad Action: Add Isocratic Hold (5-10% B for 5 min) GradientCheck->ShallowGrad CheckpH Action: Verify pH < 3.0 (Suppresses Ionization) GradientCheck->CheckpH

Figure 1: Decision logic for identifying and resolving specific lisinopril impurity co-elutions.

Troubleshooting Module 3: Peak Shape (Fronting/Tailing)

Issue: Lisinopril elutes with severe tailing (Tailing Factor > 2.0), causing integration errors with adjacent impurities.

Q: Is this a column failure or a mobile phase issue?

A: With Lisinopril, it is almost always a Secondary Interaction issue. The free amines interact with residual silanols on the silica backbone.

The "Silanol Suppression" Protocol
  • Ion-Pairing (Traditional): Add Sodium Hexanesulfonate (10 mM) to the mobile phase.

    • Mechanism:[5][6] The sulfonate masks the amine charges, neutralizing the zwitterion and preventing silanol binding.

  • The Modern Alternative (No Ion-Pair):

    • Use High-Purity Silica Columns (e.g., "Hybrid" particles or "Type B" silica) which have low metal content and minimal acidic silanols.

    • Add 0.1% Triethylamine (TEA) to the phosphate buffer. TEA competes for the active silanol sites, effectively "capping" them.

Summary of Validated Conditions (Starting Point)

If your current method is failing, revert to these robust starting conditions derived from USP/EP principles but optimized for stability.

ParameterSettingRationale
Column L7 (C8) or L1 (C18), 150 x 4.6mm, 5µmC8 often provides better peak symmetry for lisinopril than C18 due to faster mass transfer.
Mobile Phase A Phosphate Buffer pH 2.0 - 2.5Suppresses carboxylic acid ionization; ensures retention.
Mobile Phase B AcetonitrileStandard organic modifier.
Flow Rate 1.0 - 1.5 mL/minAdjust for backpressure.
Temperature 40°C - 50°C (General) / 25°C (Isomer Specific)High temp for general efficiency; Low temp specifically for chiral resolution.

References

  • United States Pharmacopeia (USP). Lisinopril Monograph: Organic Impurities.[3][7] USP-NF. (Standard pharmacopeial methods for buffer and column selection).

  • European Directorate for the Quality of Medicines (EDQM). Lisinopril Dihydrate: Impurities C and D. European Pharmacopoeia (Ph.[2][6][8] Eur.).

  • Phenomenex. Separation of Lisinopril and its Organic Impurities per USP Monograph.[3][7] (Application Note detailing C8 vs C18 performance).

  • National Institutes of Health (NIH). Differentiation of lisinopril and its RSS diastereomer by liquid chromatography. (Detailed mass spectrometry and separation logic for diastereomers).

  • ResearchGate. Effect of column temperature on the peak shape of lisinopril. (Thermodynamic studies on temperature vs. resolution).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of an Analytical Method for Lisinopril Cyclohexyl Analogue

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of ensuring the safety and efficacy of pharmaceutical products. This guide provides an in-de...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of ensuring the safety and efficacy of pharmaceutical products. This guide provides an in-depth, experience-driven comparison of approaches for the validation of a stability-indicating analytical method for Lisinopril and its potential process-related impurity, the Lisinopril Cyclohexyl Analogue (also known as Lisinopril Impurity F). This document is structured to not only provide protocols but to elucidate the scientific reasoning behind the validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

The Analytical Challenge: Lisinopril and its Cyclohexyl Analogue

Lisinopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure.[5][6] The Lisinopril Cyclohexyl Analogue is a known impurity that can arise from the over-hydrogenation of the phenyl group of Lisinopril during synthesis.[6] Its structural similarity to the active pharmaceutical ingredient (API) presents a significant analytical challenge in ensuring a selective and accurate quantification method.

Foundational Strategy: A Stability-Indicating HPLC Method

A stability-indicating method is crucial as it can accurately measure the drug substance in the presence of its impurities, degradants, and placebo components. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose due to its high resolution, sensitivity, and robustness.[5][7] This guide will focus on the validation of a reversed-phase HPLC (RP-HPLC) method, a common and effective approach for separating compounds like Lisinopril and its impurities.[8][9][10]

The Validation Workflow: A Step-by-Step Approach

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following sections will detail the experimental design and acceptance criteria for each validation parameter, in accordance with ICH Q2(R1).

G cluster_0 Method Development cluster_1 Method Validation Dev Method Optimization Specificity Specificity & Forced Degradation Dev->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness LOD_LOQ LOD & LOQ Robustness->LOD_LOQ G cluster_0 Method Parameters cluster_1 System Suitability Parameters Flow Flow Rate Resolution Resolution Flow->Resolution Tailing Tailing Factor Flow->Tailing Plates Theoretical Plates Flow->Plates Temp Temperature Temp->Resolution Temp->Tailing Temp->Plates MobilePhase Mobile Phase Composition MobilePhase->Resolution MobilePhase->Tailing MobilePhase->Plates pH Mobile Phase pH pH->Resolution pH->Tailing pH->Plates

Sources

Comparative

A Comparative Guide to Cross-Validation of Analytical Techniques for Impurity Profiling

For researchers, scientists, and drug development professionals, the rigorous identification and quantification of impurities in pharmaceutical products is not merely a procedural step but a cornerstone of patient safety...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous identification and quantification of impurities in pharmaceutical products is not merely a procedural step but a cornerstone of patient safety and regulatory compliance. The presence of impurities, even at trace levels, can significantly impact the efficacy and safety of a drug product.[1][2] Therefore, robust and reliable analytical methods for impurity profiling are paramount. This guide provides an in-depth comparison of analytical techniques for impurity profiling, with a focus on the critical process of cross-validation to ensure data integrity and interchangeability of methods. We will delve into the causality behind experimental choices, provide detailed protocols, and present supporting data to empower you in making informed decisions for your analytical workflows.

The Imperative of Impurity Profiling and Method Validation

Impurities in a drug substance or product can originate from various sources, including the synthesis process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients or packaging materials.[2] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the reporting, identification, and qualification of impurities.[1] The ICH Q3A (R2) and Q3B (R2) guidelines, for instance, set thresholds for impurities that trigger the need for identification and toxicological assessment.

The analytical methods used to monitor these impurities must be validated to demonstrate their suitability for the intended purpose.[3] Key validation parameters, as outlined in ICH Q2(R2), include accuracy, precision, specificity, linearity, range, and robustness.[4] When multiple analytical techniques are used for impurity profiling, or when a method is transferred between laboratories, cross-validation becomes essential to demonstrate that the different methods or labs produce equivalent results.[5]

A Glimpse into the Analytical Armamentarium for Impurity Profiling

A variety of analytical techniques are employed for impurity profiling, each with its own strengths and ideal applications. The choice of technique is often dictated by the physicochemical properties of the API and its potential impurities.

Chromatographic Techniques:

  • High-Performance Liquid Chromatography (HPLC): For decades, HPLC has been the workhorse of pharmaceutical analysis for its versatility in separating a wide range of compounds.[6] Its robustness and extensive history of use make it a reliable choice for many impurity profiling applications.

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent advancement that utilizes smaller particle size columns (sub-2 µm) and higher operating pressures.[7] This results in significantly faster analysis times, improved resolution, and enhanced sensitivity compared to traditional HPLC.[7]

  • Gas Chromatography (GC): GC is the preferred method for the analysis of volatile and semi-volatile impurities, such as residual solvents.[2]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations and can be a valuable orthogonal method to HPLC.[8]

Hyphenated Techniques:

The coupling of chromatographic separation with mass spectrometry (MS) provides an unparalleled level of analytical power, enabling both quantification and structural elucidation of impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique for identifying unknown impurities by providing molecular weight and fragmentation data.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Similar to LC-MS, GC-MS is used for the identification of volatile and semi-volatile impurities.[9]

Spectroscopic Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated impurities.[10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in a molecule, aiding in the identification of impurities.[10]

The Rationale Behind Method Selection: A Deeper Dive

The selection of an appropriate analytical technique is a critical first step in developing a robust impurity profiling method. This decision is not arbitrary but is based on a scientific understanding of the analyte and potential impurities.[11]

  • Analyte Properties: The polarity, volatility, and thermal stability of the API and its impurities will heavily influence the choice between LC, GC, or SFC. For non-volatile and thermally labile compounds, LC is the method of choice.[12]

  • Orthogonality: Employing orthogonal methods, which utilize different separation principles, provides a more comprehensive impurity profile and increases the confidence that no impurities are being missed.[11] For example, pairing a reversed-phase HPLC method with a chiral SFC method can provide a more complete picture of the impurity landscape.

  • Column and Mobile Phase Selection in HPLC/UPLC: The choice of the stationary phase (e.g., C18, C8) and the mobile phase (e.g., pH, organic modifier) is crucial for achieving the desired separation.[13] The goal is to find conditions that provide good peak shape, resolution between the API and all impurities, and a reasonable run time.[14] Method development often involves screening different columns and mobile phase compositions to find the optimal conditions.[11]

Cross-Validation in Focus: Ensuring Method Equivalency

Cross-validation is the process of demonstrating that two or more analytical methods are equivalent and can be used interchangeably.[5] This is a critical step when:

  • Transferring a method from a research and development lab to a quality control lab.

  • Updating or changing an existing analytical method.

  • Using data from different analytical techniques in a single regulatory submission.

The cross-validation protocol should be well-defined and include pre-established acceptance criteria.[5]

A General Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for impurity profiling.

CrossValidationWorkflow Cross-Validation Workflow for Impurity Profiling cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting Phase define_scope Define Scope and Objectives select_methods Select Analytical Methods (e.g., HPLC and UPLC) define_scope->select_methods define_acceptance Define Acceptance Criteria select_methods->define_acceptance prepare_samples Prepare Standard and Sample Solutions define_acceptance->prepare_samples analyze_method1 Analyze Samples with Method 1 prepare_samples->analyze_method1 analyze_method2 Analyze Samples with Method 2 prepare_samples->analyze_method2 compare_data Compare Results (Accuracy, Precision, etc.) analyze_method1->compare_data analyze_method2->compare_data statistical_analysis Perform Statistical Analysis (e.g., t-test, Bland-Altman) compare_data->statistical_analysis report Generate Cross-Validation Report statistical_analysis->report

Caption: A logical workflow for the cross-validation of two analytical methods.

Case Study: Cross-Validation of HPLC and UPLC Methods for Amoxicillin Impurity Profiling

To illustrate the practical application of cross-validation, let's consider a hypothetical case study involving the analysis of impurities in Amoxicillin. Amoxicillin is a widely used antibiotic, and its impurity profile must be carefully controlled.[15][16][17]

Experimental Protocols

Objective: To cross-validate an existing HPLC method with a newly developed UPLC method for the quantification of known impurities in Amoxicillin.

Materials:

  • Amoxicillin API

  • Reference standards for known impurities (e.g., Impurity A, B, C)

  • HPLC and UPLC systems with UV detectors

  • HPLC and UPLC columns (specifications below)

  • Reagents and solvents of appropriate grade

HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.05 M Phosphate Buffer, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 40% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: 230 nm

  • Injection Volume: 10 µL

UPLC Method:

  • Column: C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase A: 0.05 M Phosphate Buffer, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% to 60% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Detection: 230 nm

  • Injection Volume: 2 µL

Sample Preparation:

  • Prepare a stock solution of Amoxicillin API at a concentration of 1 mg/mL in a suitable diluent.

  • Prepare a mixed impurity stock solution containing known concentrations of each impurity reference standard.

  • Prepare spiked samples by adding known amounts of the impurity stock solution to the Amoxicillin API solution to achieve impurity concentrations at different levels (e.g., 0.05%, 0.1%, 0.15% of the API concentration).

  • Prepare a placebo solution containing all excipients present in the final drug product.

Analysis:

  • Inject the diluent, placebo, and un-spiked Amoxicillin solution to demonstrate specificity.

  • Analyze the spiked samples in triplicate using both the HPLC and UPLC methods.

Data Presentation and Analysis

The results from the two methods should be tabulated for easy comparison.

Table 1: Comparison of Validation Parameters for HPLC and UPLC Methods

ParameterHPLC MethodUPLC MethodAcceptance Criteria
Linearity (r²) > 0.999> 0.999r² ≥ 0.995
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%95% - 105%
Precision (RSD) < 2.0%< 1.5%RSD ≤ 5.0%
LOD 0.01%0.005%Report
LOQ 0.03%0.015%Report

Statistical Analysis:

To statistically compare the results from the two methods, a Student's t-test or a Bland-Altman plot can be used.[3][18]

  • Student's t-test: This test can be used to determine if there is a statistically significant difference between the mean results obtained from the two methods. The null hypothesis is that there is no difference between the two methods. If the calculated p-value is greater than the significance level (e.g., 0.05), then the null hypothesis is not rejected, and the methods are considered equivalent.

  • Bland-Altman Plot: This plot provides a visual representation of the agreement between the two methods. It plots the difference between the two measurements for each sample against the average of the two measurements. The plot includes lines for the mean difference and the limits of agreement (mean difference ± 1.96 * standard deviation of the differences). If the differences are within the limits of agreement and are randomly scattered around the mean difference, it indicates good agreement between the two methods.

The following diagram illustrates the relationship between the different analytical techniques and the cross-validation process.

AnalyticalTechniques Relationship between Analytical Techniques and Cross-Validation cluster_techniques Analytical Techniques for Impurity Profiling cluster_validation Cross-Validation Process HPLC HPLC Method_A Method A (e.g., HPLC) HPLC->Method_A UPLC UPLC Method_B Method B (e.g., UPLC) UPLC->Method_B GC GC SFC SFC LCMS LC-MS GCMS GC-MS Comparison Comparative Analysis Method_A->Comparison Method_B->Comparison Equivalence Demonstrated Equivalence Comparison->Equivalence

Caption: The cross-validation process establishes equivalence between different analytical techniques.

Conclusion

The cross-validation of analytical techniques is a scientifically rigorous process that is essential for ensuring the reliability and consistency of impurity profiling data. By carefully selecting orthogonal methods, developing robust analytical procedures, and defining clear acceptance criteria, researchers can be confident in the quality of their data and its suitability for regulatory submissions. This guide has provided a framework for understanding the principles and practicalities of cross-validation, empowering you to implement these best practices in your own laboratories. The ultimate goal is to ensure the safety and efficacy of pharmaceutical products, and a well-executed cross-validation study is a critical step in achieving that objective.

References

  • ICH Q14- Analytical Procedure Development - PSC Biotech. (2024, June 26). Retrieved from [Link]

  • ICH Q14 – latest guideline on analytical procedure development. (2024, May 22). Retrieved from [Link]

  • ICH Q14 Analytical procedure development - Scientific guideline - EMA - European Union. (2024, January 26). Retrieved from [Link]

  • ICH guideline Q14 on analytical procedure development - EMA. (2022, March 31). Retrieved from [Link]

  • Method Development for Drug Impurity Profiling: Part 1 | LCGC International. (2026, February 9). Retrieved from [Link]

  • ANALYTICAL PROCEDURE DEVELOPMENT Q14 - ICH. (2023, November 1). Retrieved from [Link]

  • The Complexities of Pharmaceutical Impurity Characterization: Challenges and Solutions. (n.d.). Retrieved from [Link]

  • New ICH Guideline Q14 On Analytical Procedure Development - Starodub. (2024, April 4). Retrieved from [Link]

  • Complex Impurity Products: The Hidden Challenge in Modern Chemistry. (2025, October 30). Retrieved from [Link]

  • HPLC Columns and Their Role in Compound Separation - Veeprho. (2024, August 7). Retrieved from [Link]

  • New Challenges in Impurity Profiling: Focus on Unknown Impurities and Nitrosamines | Eurofins. (n.d.). Retrieved from [Link]

  • FDA updates guidance on interchangeability. (2024, June 20). Retrieved from [Link]

  • ICH Q14 Guideline on analytical procedure development – Step 5 - EMA. (2023, December 14). Retrieved from [Link]

  • Analytical Procedures and Methods Validation - Regulations.gov. (n.d.). Retrieved from [Link]

  • Selection and Analytical Evaluation of Methods—With Statistical Techniques. (2016, November 27). Retrieved from [Link]

  • Impurity Profiling Changes of Amoxicillin/Potassium Clavulanate. (n.d.). Retrieved from [Link]

  • Statistical tools and approaches to validate analytical methods: methodology and practical examples. (n.d.). Retrieved from [Link]

  • Mobile and Stationary Phases in Chromatography Explained - Pharma Now. (n.d.). Retrieved from [Link]

  • Analysis of amoxicillin and five impurities on the Agilent 1220 Infinity LC System. (n.d.). Retrieved from [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Retrieved from [Link]

  • Sample chromatogram for impurity profiling of amoxicillin with clavulanic Figure 2. acid. (n.d.). Retrieved from [Link]

  • Mobile Phase Selection in Method Development: How to Optimize - Welch Materials. (2025, October 21). Retrieved from [Link]

  • Statistical Methods for Analytical Comparability - ResearchGate. (n.d.). Retrieved from [Link]

  • Statistical methodology considerations for analytical validation studies where measures have directly comparable units - DATAcc. (n.d.). Retrieved from [Link]

  • The importance and challenges of impurity profiling in modern pharmaceutical analysis. (n.d.). Retrieved from [Link]

  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics - Regulations.gov. (n.d.). Retrieved from [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - alwsci. (2024, May 10). Retrieved from [Link]

  • Understanding the Lifecycle Approach for Analytical Procedures - LCGC International. (2022, April 15). Retrieved from [Link]

  • Synthesis and Characterization of Potential Impurities in Amoxicillin - International Journal of Pharmaceutical Sciences Review and Research. (2014, November 30). Retrieved from [Link]

  • Synthesis and Characterization of Potential Impurity in Amoxicillin - Impactfactor. (2015, January 15). Retrieved from [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.). Retrieved from [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11). Retrieved from [Link]

  • Cross-Validations in Regulated Bioanalysis - IQVIA Laboratories. (2025, March 26). Retrieved from [Link]

  • Recent trends in the impurity profile of pharmaceuticals - PMC - NIH. (n.d.). Retrieved from [Link]

  • Considerations in Demonstrating Interchangeability With a Reference Product: Update | FDA. (2024, June 20). Retrieved from [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024, February 7). Retrieved from [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed. (2017, January 2). Retrieved from [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025, September 22). Retrieved from [Link]

  • Selection of Appropriate Statistical Methods for Data Analysis - PMC - NIH. (n.d.). Retrieved from [Link]

  • Analytical Considerations Around Interchangeability of a Biologic - YouTube. (2025, September 19). Retrieved from [Link]

  • Objective criteria for statistical assessments of cross validation of bioanalytical methods. (2025, October 28). Retrieved from [Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC. (2024, November 6). Retrieved from [Link]

  • Cross validation in bioanalysis: Why, when and how? - ResearchGate. (2025, August 7). Retrieved from [Link]

    • Tom Verhaeghe - Cross Validations - final. (n.d.). Retrieved from [Link]

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Validation

A Guide to Inter-Laboratory Comparison for the Quantification of Lisinopril Impurity F

This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the quantification of Lisinopril Impurity F. It is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the quantification of Lisinopril Impurity F. It is designed for researchers, scientists, and drug development professionals to ensure the robustness and comparability of analytical methods across different facilities, a critical aspect of regulatory compliance and quality assurance in the pharmaceutical industry.

Introduction: The Imperative of Inter-Laboratory Comparisons

In pharmaceutical analysis, the ability to obtain consistent and reliable results for impurity quantification is paramount. Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor, is widely prescribed for hypertension and heart failure.[1] Like any active pharmaceutical ingredient (API), its purity profile is a critical quality attribute. Lisinopril Impurity F, also known as the cyclohexyl analog of lisinopril, is a potential process-related impurity that must be monitored and controlled.[2][3]

Inter-laboratory comparisons, also referred to as proficiency testing, are essential tools for evaluating the performance of analytical methods when implemented in different laboratories.[4][5] These studies provide an objective assessment of a laboratory's competency, help identify potential analytical biases, and ultimately contribute to the validation and standardization of a given method.[4][6] Participation in such schemes is often a requirement for laboratory accreditation to standards like ISO/IEC 17025.[7]

This guide will delineate a standardized analytical protocol for the quantification of Lisinopril Impurity F, present a model for comparative data analysis, and discuss the interpretation of results to ensure method robustness and reliability.

Experimental Design and Methodology

A successful inter-laboratory comparison hinges on a well-defined and meticulously executed experimental plan. This ensures that the variability observed is primarily due to laboratory performance rather than inconsistencies in the study design.

The overall process of an inter-laboratory comparison can be visualized as a structured sequence of events, from the initial planning stages to the final evaluation of laboratory performance.

ILC_Workflow cluster_planning Planning & Preparation cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting P1 Define Study Objectives & Scope P2 Select & Characterize Test Material P1->P2 P3 Develop & Validate Analytical Method P2->P3 P4 Prepare & Distribute ILC Protocol P3->P4 E1 Distribute Blinded Samples P4->E1 E2 Participating Labs Perform Analysis E1->E2 E3 Data Submission to Coordinator E2->E3 A1 Statistical Analysis of Results E3->A1 A2 Performance Evaluation (e.g., Z-scores) A1->A2 A3 Issuance of Final Report A2->A3

Caption: Workflow of the Inter-Laboratory Comparison Study.

To minimize variability, it is crucial that all participating laboratories use well-characterized and, where possible, centrally sourced materials.

  • Reference Standards:

    • Lisinopril Impurity F, European Pharmacopoeia (EP) Reference Standard (CAS No. 1132650-67-9).[8][9]

    • Lisinopril, United States Pharmacopeia (USP) Reference Standard.[10]

  • Test Sample: A homogenous batch of Lisinopril drug substance or product, previously characterized to contain a quantifiable level of Impurity F, should be prepared and distributed as a blinded sample by the study coordinator.

  • Reagents and Solvents: All reagents and solvents (e.g., acetonitrile, monobasic sodium phosphate dihydrate, phosphoric acid) should be of HPLC grade or higher.

A robust and validated HPLC method is the cornerstone of this inter-laboratory comparison. The following method is based on established principles for the analysis of lisinopril and its impurities.[1][10][11]

Chromatographic Conditions:

ParameterCondition
Column C8, 5 µm, 4.6 x 250 mm (or equivalent)
Mobile Phase A Buffer: 3.53 g of Monobasic Sodium Phosphate Dihydrate in 1000 mL water, pH adjusted to 4.1 with Phosphoric Acid.[10]
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
30
35
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 20 µL
  • Standard Stock Solution (Impurity F): Accurately weigh and dissolve a suitable amount of Lisinopril Impurity F reference standard in diluent (e.g., Mobile Phase A) to obtain a known concentration.

  • Working Standard Solution: Further dilute the stock solution to a concentration relevant to the expected impurity level in the test sample.

  • Test Sample Preparation: Accurately weigh and dissolve a specified amount of the blinded lisinopril sample in diluent to achieve a target concentration.

  • System Suitability Solution: A solution containing both lisinopril and a known concentration of Lisinopril Impurity F should be prepared to verify the performance of the chromatographic system.

Before commencing sample analysis, each laboratory must confirm that their chromatographic system is performing adequately. This is a non-negotiable step in ensuring the validity of the generated data.[12]

SST Parameters and Acceptance Criteria:

ParameterRequirement
Tailing Factor (Asymmetry) for Lisinopril PeakNot more than 1.7[10]
Theoretical Plates for Lisinopril PeakNot less than 2000
%RSD for Peak Area (n=6 replicate injections of working standard)Not more than 5.0%
Signal-to-Noise (S/N) Ratio for Impurity F PeakNot less than 10[10]
Data Analysis and Performance Evaluation

The core of an inter-laboratory comparison lies in the statistical analysis of the submitted data. This allows for an objective assessment of each laboratory's performance against the consensus value.

The following table presents a hypothetical set of results from ten participating laboratories for the quantification of Lisinopril Impurity F in the blinded sample.

Laboratory IDReported Concentration (% w/w)
Lab-0010.145
Lab-0020.152
Lab-0030.148
Lab-0040.165
Lab-0050.150
Lab-0060.147
Lab-0070.155
Lab-0080.149
Lab-0090.151
Lab-0100.143

Robust statistical methods are employed to determine the assigned value and evaluate laboratory performance, often using Z-scores.[13]

  • Assigned Value (Consensus Mean): The robust mean of the reported results is often used as the assigned value. For this hypothetical dataset, the robust mean is calculated to be 0.150% w/w .

  • Standard Deviation for Proficiency Assessment (σ): A robust standard deviation is calculated from the participants' data. In this example, let's assume the robust standard deviation is 0.005% w/w .

  • Z-Score Calculation: The Z-score for each laboratory is calculated using the formula:

    Z = (x - X) / σ

    Where:

    • x = the result reported by the laboratory

    • X = the assigned value

    • σ = the standard deviation for proficiency assessment

Z-Score Interpretation:

Z-ScorePerformance
|Z| ≤ 2.0Satisfactory
2.0 < |Z| < 3.0Questionable
|Z| ≥ 3.0Unsatisfactory
Laboratory IDReported Concentration (% w/w)Z-ScorePerformance
Lab-0010.145-1.0Satisfactory
Lab-0020.1520.4Satisfactory
Lab-0030.148-0.4Satisfactory
Lab-0040.1653.0Unsatisfactory
Lab-0050.1500.0Satisfactory
Lab-0060.147-0.6Satisfactory
Lab-0070.1551.0Satisfactory
Lab-0080.149-0.2Satisfactory
Lab-0090.1510.2Satisfactory
Lab-0100.143-1.4Satisfactory

In this hypothetical scenario, Lab-004's result is identified as an outlier, warranting an investigation into their analytical process.

Discussion and Causality of Discrepancies

An unsatisfactory result in an inter-laboratory comparison should trigger a thorough root cause analysis. Potential sources of error include:

  • Systematic Errors: Incorrect standard preparation, improper instrument calibration, or a misunderstanding of the analytical procedure.

  • Random Errors: Inconsistent sample handling, integration errors, or environmental factors.

  • Method-Related Issues: While the provided method is robust, minor, deliberate variations in parameters (robustness) can sometimes lead to unexpected results in different laboratory environments.[14] This highlights the importance of a well-defined method validation protocol that includes robustness testing.[15]

Conclusion: Fostering Analytical Excellence

Inter-laboratory comparisons for the quantification of impurities like Lisinopril Impurity F are indispensable for ensuring the quality and safety of pharmaceutical products. By adhering to a standardized protocol, presenting data in a comparable format, and following a logical validation framework, participating laboratories can effectively assess their proficiency and contribute to the validation of a robust analytical method. Such studies are crucial for maintaining regulatory compliance and fostering confidence in analytical results across the industry.[12][16]

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • ALTERNATIVE STATISTICAL ANALYSIS OF INTERLABORATORY COMPARISON MEASUREMENT RESULTS - IMEKO.
  • Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline.
  • Proficiency Testing Program - USP.org.
  • Characterization of impurities in the bulk drug lisinopril by liquid chromatography/ion trap spectrometry - PMC.
  • Methods of Analysis of Lisinopril: A Review - Walsh Medical Media. (2017, January 4).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
  • Separation of Lisinopril and its Organic Impurities per USP Monograph.
  • Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results.
  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results - Diva-Portal.org.
  • Synthesis and Characterization of Compounds Related to Lisinopril - PMC - NIH.
  • Lisinopril EP Impurity F - KM Pharma Solution Private Limited.
  • Lisinopril impurity F EP Reference Standard Sigma Aldrich.
  • A Guide to Inter-Laboratory Comparison of Diatrizoic Acid Impurity Profiling - Benchchem.
  • Interlaboratory comparisons - Joint Research Centre - European Commission.

Sources

Comparative

validation of Lisinopril Cyclohexyl Analogue as a pharmacopeial reference standard

Designation: European Pharmacopoeia (EP) Impurity F Chemical Name: (2S)-1-[(2S)-6-Amino-2-[[(1S)-1-carboxy-3-cyclohexylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid Target Audience: Analytical Method Development Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Designation: European Pharmacopoeia (EP) Impurity F Chemical Name: (2S)-1-[(2S)-6-Amino-2-[[(1S)-1-carboxy-3-cyclohexylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid Target Audience: Analytical Method Development Scientists, QC Managers, and Regulatory Affairs Specialists.

Executive Summary & Strategic Context

In the high-stakes environment of peptide-mimetic analysis, the Lisinopril Cyclohexyl Analogue represents a "silent" threat to batch release. Formed primarily during the catalytic hydrogenation step of Lisinopril synthesis (where the phenylalanine moiety is over-reduced to a cyclohexyl ring), this impurity shares near-identical physicochemical properties with the Active Pharmaceutical Ingredient (API).

The Critical Distinction: Many commercial certificates of analysis (CoAs) for research-grade materials rely solely on "HPLC Area %." For a pharmacopeial reference standard (RS), this is scientifically insufficient. The response factor of the cyclohexyl analogue often differs from Lisinopril due to the loss of the aromatic chromophore, leading to significant quantification errors if "Area %" is equated to "Weight %."

This guide outlines the orthogonal validation strategy required to qualify this material as a Primary or Secondary Reference Standard, compliant with ICH Q2(R2) and ISO 17034 principles.

Structural Characterization: The Foundation of Truth

Before any quantitative value can be assigned, the structural identity must be absolute. The cyclohexyl analogue differs from Lisinopril by the saturation of the phenyl ring (addition of 6 hydrogen atoms).

A. Mass Spectrometry (MS)[1]
  • Lisinopril (Parent):

    
    
    
  • Cyclohexyl Analogue:

    
     (+6 Da mass shift)
    
  • Protocol Insight: Use High-Resolution MS (Q-TOF or Orbitrap). A nominal mass unit resolution is insufficient to distinguish potential isobaric interferences from solvent adducts.

B. Nuclear Magnetic Resonance (NMR)

This is the definitive confirmation step.

  • 1H NMR: The aromatic region (7.1 – 7.4 ppm) present in Lisinopril must be completely absent in the pure cyclohexyl analogue. Instead, look for a complex multiplet envelope in the aliphatic region (0.8 – 1.8 ppm) representing the cyclohexyl protons.

  • Causality: If you see residual aromatic signals, the standard is contaminated with the API (Lisinopril), rendering it unsuitable for specificity studies.

Quantitative Value Assignment: Mass Balance vs. Area %

The most common failure mode in reference standard validation is relying on chromatographic purity alone. A valid Reference Standard potency is derived via the Mass Balance Equation :

graphic Purity
100
\text{Potency}graphic Purity}}{100}
Comparative Data: Validated RS vs. Commercial Research Grade

The table below illustrates why "Research Grade" materials fail in QC environments.

ParameterValidated Reference Standard Commercial "Research Grade" Impact on QC
Purity Method Mass Balance (Orthogonal)HPLC Area % (Single Detector)High Risk: Area % ignores water/salts.
Water Content Measured via Karl Fischer (KF)Not Tested / TheoreticalPeptide analogues are hygroscopic; water can be 5-12%.
Counter-ions Quantified (e.g., TFA, Acetate)UnknownResidual TFA adds mass but no UV signal.
Assigned Potency 86.4% (Example)"98%" (Misleading)Using 98% results in a 13% bias in impurity calculation.
Chromatophore Validated RRF (Relative Response Factor)Assumed 1.0Cyclohexyl ring has lower UV absorbance than Phenyl.

Visualization: The Mass Balance Workflow

The following diagram outlines the decision logic required to validate the material.

MassBalanceWorkflow cluster_valid Orthogonal Characterization Start Raw Material Synthesis ID Structural ID (NMR + HRMS) Start->ID Confirm Structure ID->Start Fail (Recrystallize) Purity Chromatographic Purity (HPLC-UV + CAD/MS) ID->Purity Pass Volatiles Volatile Content (TGA + Karl Fischer) Purity->Volatiles Determine Organic Impurities Calc Mass Balance Calculation Purity->Calc Inorganics Residue on Ignition (ROI) Volatiles->Inorganics Subtract Water/Solvents Volatiles->Calc Inorganics->Calc Subtract Ash Final Assigned Potency (Used for QC) Calc->Final Certificate of Analysis

Figure 1: The Mass Balance Approach. Note that chromatographic purity is only one of three subtraction factors required to determine the true "as-is" potency of the standard.

Experimental Protocol: Critical Pair Separation

The Lisinopril Cyclohexyl Analogue is the "Critical Pair" for Lisinopril. Because the cyclohexyl group is more hydrophobic than the phenyl group, it typically elutes after Lisinopril in Reverse Phase (RP) chromatography, but the separation is pH-sensitive due to the zwitterionic nature of the lysine and proline residues.

Validated HPLC Method Parameters
  • Column: C18, 250 x 4.6 mm, 5 µm (End-capped is essential to reduce silanol interactions with the amine).

  • Mobile Phase A: Phosphate Buffer pH 2.0 – 2.5 (Suppresses silanol ionization).

  • Mobile Phase B: Acetonitrile.

  • Temperature: 50°C (High temperature improves mass transfer for peptides).

  • Detection: 210 nm or 215 nm (The cyclohexyl analogue lacks the strong 254 nm absorbance of the phenyl ring).

Step-by-Step Validation Workflow
  • System Suitability Solution:

    • Prepare a solution containing 1.0 mg/mL Lisinopril API spiked with 0.5% Cyclohexyl Analogue.

    • Requirement: Resolution (

      
      ) between Lisinopril and Cyclohexyl Analogue must be 
      
      
      
      .
  • Linearity & LOQ (Limit of Quantitation):

    • Because the Cyclohexyl Analogue has weak UV absorbance, the LOQ is the limiting factor.

    • Protocol: Prepare a series from 0.05% to 150% of the specification limit.

    • Acceptance: Correlation coefficient (

      
      ) 
      
      
      
      ; Signal-to-Noise (S/N) at LOQ
      
      
      .
  • Relative Response Factor (RRF) Determination:

    • Inject equimolar solutions of Lisinopril API (Potency corrected) and Cyclohexyl Analogue (Potency corrected).

    • Calculate RRF:

      
      
      
    • Note: Expect an RRF < 1.0 (typically 0.6 – 0.8) due to the loss of the phenyl chromophore. If you do not apply this correction factor, you will underestimate the impurity levels.

Visualization: Separation Logic

This diagram illustrates the method development logic required to separate the zwitterionic API from its hydrophobic analogue.

HPLCSeparation Input Critical Pair: Lisinopril vs. Cyclohexyl MobilePhase Mobile Phase pH Input->MobilePhase LowPH pH 2.0 - 2.5 (Suppresses Silanols) MobilePhase->LowPH Recommended HighPH pH > 6.0 (Risk of Tailing) MobilePhase->HighPH Avoid Temp Column Temp LowPH->Temp HighTemp 50°C (Sharper Peaks) Temp->HighTemp Viscosity Reduction Result Resolution > 2.0 (Validated) HighTemp->Result

Figure 2: Method Development Logic. Low pH and high temperature are critical for achieving baseline resolution of the Cyclohexyl Analogue.

References

  • European Pharmacopoeia (Ph.[1] Eur.). Lisinopril Dihydrate Monograph 1120. (Defines Impurity F as the cyclohexyl analogue).

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[2][3][4]

  • United States Pharmacopeia (USP).

  • LGC Standards.Lisinopril Cyclohexyl Analogue (Impurity F) Data Sheet.

  • National Institutes of Health (NIH) - PubChem.Lisinopril Compound Summary. (For physicochemical property comparison).

Sources

Validation

A Guide to the Confirmatory Identification of Lisinopril Cyclohexyl Analogue Using Orthogonal Analytical Methods

In the landscape of pharmaceutical development and quality control, the unambiguous identification of active pharmaceutical ingredients (APIs) and their related impurities is paramount. This guide provides a comprehensiv...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the unambiguous identification of active pharmaceutical ingredients (APIs) and their related impurities is paramount. This guide provides a comprehensive framework for the confirmatory identification of Lisinopril Cyclohexyl Analogue, a known impurity of the angiotensin-converting enzyme (ACE) inhibitor, Lisinopril.[1][2][3][4] We will delve into the application of orthogonal analytical methods, a cornerstone of modern pharmaceutical analysis, to build a robust and scientifically sound identity confirmation package. This guide is intended for researchers, scientists, and drug development professionals seeking to implement best practices in their analytical workflows.

The core principle of using orthogonal methods is to leverage techniques that measure different physicochemical properties of a molecule.[5] This approach significantly reduces the probability of misidentification that can occur when relying on a single analytical technique. For a molecule like Lisinopril Cyclohexyl Analogue, which shares a significant structural similarity with the parent drug, a multi-pronged analytical strategy is not just recommended, but essential for regulatory compliance and patient safety.

This guide will explore a synergistic workflow that combines the separative power of High-Performance Liquid Chromatography (HPLC), the mass-resolving capability of Mass Spectrometry (MS), the detailed structural insights from Nuclear Magnetic Resonance (NMR) spectroscopy, and the functional group information from Fourier-Transform Infrared (FTIR) spectroscopy.

The Orthogonal Workflow for Identity Confirmation

The following diagram illustrates a recommended workflow for the confirmatory identification of Lisinopril Cyclohexyl Analogue. This workflow can be adapted based on the available instrumentation and the specific regulatory requirements.

Orthogonal Workflow Figure 1: Orthogonal Workflow for Identity Confirmation cluster_0 Initial Analysis & Separation cluster_1 Molecular Weight & Fragmentation cluster_2 Definitive Structural Elucidation cluster_3 Functional Group Analysis Sample Sample HPLC_UV HPLC-UV Analysis Sample->HPLC_UV Inject Retention_Time Retention Time Data HPLC_UV->Retention_Time Obtain LC_MS LC-MS Analysis Retention_Time->LC_MS Inform Mass_Data Mass-to-Charge Ratio & Fragmentation Pattern LC_MS->Mass_Data NMR NMR Spectroscopy (1H, 13C, 2D) Mass_Data->NMR Guide NMR_Data Chemical Shifts, Coupling Constants, & Correlations NMR->NMR_Data Confirmation Identity Confirmed NMR_Data->Confirmation Confirm Structure FTIR FTIR Spectroscopy FTIR_Data Vibrational Frequencies of Functional Groups FTIR->FTIR_Data FTIR_Data->Confirmation Support Structure

Caption: A logical workflow for confirming the identity of Lisinopril Cyclohexyl Analogue.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The Rationale: HPLC is a fundamental tool in pharmaceutical analysis, offering high-resolution separation of compounds in a mixture.[6][7] For the analysis of Lisinopril and its impurities, reversed-phase HPLC is commonly employed.[8][9] The retention time of a compound under a specific set of chromatographic conditions is a characteristic property that can be used for initial identification, especially when compared against a qualified reference standard.

Experimental Protocol: HPLC-UV Analysis

  • Sample Preparation:

    • Accurately weigh and dissolve the Lisinopril Cyclohexyl Analogue reference standard and the test sample in a suitable diluent (e.g., a mixture of the mobile phase components) to a final concentration of approximately 0.1 mg/mL.[9]

    • Filter the solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.[10][11]

    • Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol) is typically used.[11][12]

    • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.[9]

    • Column Temperature: Maintain the column at a constant temperature, for example, 25 °C, to ensure reproducible retention times.[10]

    • Detection: UV detection at a wavelength of 210-225 nm is suitable for lisinopril and its analogues.[8]

    • Injection Volume: 5-10 µL.

  • Data Analysis:

    • Inject the reference standard and the test sample.

    • Compare the retention time of the major peak in the test sample chromatogram with that of the Lisinopril Cyclohexyl Analogue reference standard. Co-elution by spiking the test sample with the reference standard can provide additional confidence.

Liquid Chromatography-Mass Spectrometry (LC-MS)

The Rationale: While HPLC-UV provides retention time data, it does not offer definitive structural information. LC-MS is a powerful orthogonal technique that couples the separation capabilities of HPLC with the mass-analyzing power of mass spectrometry.[5][13] This allows for the determination of the molecular weight of the analyte, a critical piece of information for identity confirmation.[14][15]

Experimental Protocol: LC-MS Analysis

  • Chromatographic Conditions: The same or a similar HPLC method as described above can be used. The mobile phase composition may need to be adjusted to be compatible with the mass spectrometer's ionization source (e.g., using volatile buffers like ammonium formate or formic acid).[11]

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) is a common choice for polar molecules like Lisinopril and its analogues.[11] Both positive and negative ion modes should be evaluated, although positive mode is often used for these compounds.[14]

    • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

    • Data Acquisition: Acquire data in full scan mode to determine the molecular ion and in tandem MS (MS/MS) mode to obtain fragmentation patterns.

  • Data Analysis:

    • Extract the mass spectrum for the chromatographic peak corresponding to the Lisinopril Cyclohexyl Analogue.

    • Identify the molecular ion peak (e.g., [M+H]+ in positive mode). The observed mass should correspond to the theoretical mass of the Lisinopril Cyclohexyl Analogue (C21H37N3O5, molecular weight 411.54).[2][16][17]

    • Analyze the MS/MS fragmentation pattern. This can provide valuable information about the structure of the molecule and can be compared to the fragmentation pattern of Lisinopril to identify differences corresponding to the saturated cyclohexyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Rationale: NMR spectroscopy is arguably the most powerful analytical technique for the unambiguous structural elucidation of organic molecules.[18][19] It provides detailed information about the chemical environment of each nucleus (typically ¹H and ¹³C) in a molecule, allowing for the precise determination of its connectivity and stereochemistry.[20][21] For confirming the identity of Lisinopril Cyclohexyl Analogue, NMR is invaluable as it can definitively show the absence of the aromatic phenyl group present in Lisinopril and the presence of the saturated cyclohexyl group.[1]

Experimental Protocol: NMR Analysis

  • Sample Preparation:

    • Dissolve a sufficient amount of the purified sample (typically 1-10 mg) in a suitable deuterated solvent (e.g., D₂O, MeOD).

  • NMR Experiments:

    • ¹H NMR: Provides information about the number, type, and connectivity of protons in the molecule.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish correlations between protons and carbons, allowing for the complete assignment of the molecular structure.

  • Data Analysis:

    • Analyze the ¹H NMR spectrum for the absence of signals in the aromatic region (typically ~7-8 ppm) which would be present in the spectrum of Lisinopril.

    • Look for the presence of signals in the aliphatic region corresponding to the protons of the cyclohexyl ring.

    • Utilize the ¹³C and 2D NMR data to assign all the carbon and proton signals and confirm the overall structure of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

The Rationale: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[22][23][24] While not as structurally definitive as NMR, it serves as an excellent complementary technique to confirm the presence of key functional groups such as carboxylic acids, amides, and amines.[25][26]

Experimental Protocol: FTIR Analysis

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an attenuated total reflectance (ATR) accessory) or in solution.

  • Data Acquisition: Acquire the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups present in the Lisinopril Cyclohexyl Analogue, including:

      • O-H stretch of the carboxylic acid

      • N-H stretch of the amine and amide

      • C=O stretch of the carboxylic acid and amide

      • C-H stretches of the aliphatic groups

Comparison of Orthogonal Methods

Analytical TechniqueInformation ProvidedStrengthsLimitations
HPLC-UV Retention Time, PurityHigh precision, quantitative, widely availableLimited structural information, co-elution is possible
LC-MS Molecular Weight, Fragmentation PatternHigh sensitivity, provides molecular weight confirmationIsomers may not be distinguishable by mass alone
NMR Spectroscopy Definitive Molecular StructureUnambiguous structure determinationLower sensitivity, requires pure sample, more expensive
FTIR Spectroscopy Functional GroupsRapid, non-destructive, easy to useProvides limited structural information, not suitable for complex mixtures

Conclusion

The confirmatory identification of Lisinopril Cyclohexyl Analogue requires a multifaceted approach that goes beyond single-technique analysis. By employing a suite of orthogonal methods, including HPLC-UV, LC-MS, NMR, and FTIR, a comprehensive and robust data package can be generated. This orthogonal workflow provides complementary information that, when combined, offers an exceptionally high degree of confidence in the identity and structure of the molecule. This rigorous approach is not only a hallmark of good scientific practice but is also essential for meeting the stringent requirements of regulatory bodies in the pharmaceutical industry.

References

  • The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations - Specac Ltd. (2025, July 17). Retrieved from [Link]

  • Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia - Agilent. (2020, October 9). Retrieved from [Link]

  • Quantitative Analytical applications of FTIR Spectroscopy in Pharmaceutical and allied Areas - ResearchGate. Retrieved from [Link]

  • Methods of Analysis of Lisinopril: A Review - Walsh Medical Media. (2017, January 4). Retrieved from [Link]

  • FTIR Spectroscopy - Shimadzu. Retrieved from [Link]

  • Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes - AZoM. (2025, October 15). Retrieved from [Link]

  • Using Orthogonal Methods During Pharmaceutical Development: Case Studies. Retrieved from [Link]

  • Methods of Analysis of Lisinopril: A Review - Semantic Scholar. Retrieved from [Link]

  • Orthogonal method in pharmaceutical product analysis - Alphalyse. (2025, January 21). Retrieved from [Link]

  • Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. Retrieved from [Link]

  • Developed Analytical Methods for Lisinopril- An Ace Inhibitor - ResearchGate. (2011, May 6). Retrieved from [Link]

  • Synthesis and Characterization of Compounds Related to Lisinopril - PMC - NIH. Retrieved from [Link]

  • Simple spectrophotometric method for determination of drug lisinopril in pure form and pharmaceutical formulations - Journal of Medicinal and Chemical Sciences. (2022, October 22). Retrieved from [Link]

  • Analytical Determination of Lisinopril Using UV Spectrophotometer and HPLC: An Overview - SciSpace. (2014, September 23). Retrieved from [Link]

  • (PDF) Methods of Analysis of Lisinopril: A Review - ResearchGate. (2017, August 19). Retrieved from [Link]

  • Characterization of a novel impurity in bulk drug of lisinopril by multidimensional NMR technique - PMC. Retrieved from [Link]

  • Physico-chemical Profiling of the ACE-inhibitor Lisinopril: Acid- base Properties. (2013, February 15). Retrieved from [Link]

  • Study of a Conformational Equilibrium of Lisinopril by HPLC, NMR, and DFT - PMC - NIH. Retrieved from [Link]

  • (PDF) Study of a conformational equilibrium of lisinopril by HPLC, NMR, and DFT. (2025, August 9). Retrieved from [Link]

  • Lisinopril Analysis by HPLC - AppNote - MTC USA. Retrieved from [Link]

  • Analytical Determination of Lisinopril Using UV Spectrophotometer and HPLC: An Overview. (2015, March 11). Retrieved from [Link]

  • Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances | Request PDF - ResearchGate. Retrieved from [Link]

  • Lisinopril Analysis by HPLC - AppNote - MicroSolv Technology Corporation. Retrieved from [Link]

  • Identifying Promising Compounds in Drug Discovery: Genetic Algorithms and Some New Statistical Techniques. Retrieved from [Link]

  • Study of a Conformational Equilibrium of Lisinopril by HPLC, NMR, and DFT - Scite.ai. Retrieved from [Link]

  • Product ion mass spectra of (A) lisinopril (m/z 404.3→114.1), (B)... - ResearchGate. Retrieved from [Link]

  • (PDF) A new LC/MS/MS method for determination of lisinopril in human plasma. Retrieved from [Link]

  • (PDF) Synthesis and Characterization of Compounds Related to Lisinopril - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Development and Validation of LC—MS Method for the Determination of Lisinopril in Human Plasma and its Application in a Bioequivalence Study | Journal of Chromatographic Science | Oxford Academic. (2008, November 1). Retrieved from [Link]

  • Development and validation of LC-MS method for the determination of lisinopril in human plasma and its application in a bioequivalence study. - Semantic Scholar. Retrieved from [Link]

  • Lisinopril EP Impurities & USP Related Compounds - SynThink. Retrieved from [Link]

  • Compound: LISINOPRIL (CHEMBL419213) - ChEMBL - EMBL-EBI. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Lisinopril Cyclohexyl Analogue proper disposal procedures

Topic: Technical Guide: Safe Disposal and Handling of Lisinopril Cyclohexyl Analogue (Impurity F) Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists. Executive Summary & Scientific Context T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide: Safe Disposal and Handling of Lisinopril Cyclohexyl Analogue (Impurity F) Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists.

Executive Summary & Scientific Context

The Substance: The Lisinopril Cyclohexyl Analogue (Chemical Name: (2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-cyclohexylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid) is widely known in pharmaceutical development as Lisinopril EP Impurity F (CAS: 1132650-67-9).[1][2][3][4]

Origin & Risk: This analogue is a hydrogenation artifact formed during the synthesis of Lisinopril, where the phenyl ring is over-reduced to a cyclohexyl ring. While specific toxicological data for this isolated impurity is often limited compared to the parent drug, the Precautionary Principle mandates that it be handled with the same rigor as Lisinopril—a potent Angiotensin-Converting Enzyme (ACE) inhibitor.

Core Safety Directive: As an analogue of a known Reproductive Toxin (Category 1A) , this substance poses significant risks to fetal development and must be strictly contained. Disposal via sewer (drain) is strictly prohibited under 40 CFR Part 266 Subpart P and global best practices. [2]

Hazard Assessment & Physicochemical Profile

Before disposal, you must characterize the waste to ensure compatible segregation.[5] Treat this analogue as a "High Potency" compound (OEB 3/4) until specific data proves otherwise.[2]

PropertyData / SpecificationOperational Implication
CAS Number 1132650-67-9Use for waste manifesting and labeling.[2]
Molecular Weight 411.54 g/mol Heavy organic molecule; non-volatile.[2]
Physical State Solid (White to off-white powder)High risk of dust generation; requires HEPA filtration.[2]
Solubility Soluble in water/methanolDo not wash down sink.[2] Aqueous solutions are hazardous waste.[2]
Primary Hazard Reproductive Toxicity (Repr.[2][6] 1A)Teratogenic; strictly controlled access for pregnant personnel.[2]
Secondary Hazard Skin/Eye Irritant; SensitizerPotential for anaphylactoid reactions via inhalation/contact.[2]

Personal Protective Equipment (PPE) Matrix

The following PPE is mandatory during any transfer of waste containing this analogue.

  • Respiratory: N95 minimum for sealed containers; PAPR or N100 required for open powder handling or spill cleanup.

  • Dermal: Double-gloving is required.[2]

    • Inner Glove: Nitrile (0.11 mm).[2]

    • Outer Glove: Extended cuff Nitrile or Neoprene.[2]

  • Body: Tyvek® lab coat or disposable gown with closed front and elastic cuffs.

Disposal Workflow: The "Cradle-to-Grave" Protocol

This workflow ensures compliance with EPA RCRA regulations (specifically the "Pharmaceutical Waste" rule) and protects laboratory personnel.

Step 1: Waste Characterization & Segregation
  • Rule: Never mix API (Active Pharmaceutical Ingredient) waste with general trash or biohazardous (infectious) waste.[2]

  • Action: Segregate Lisinopril Analogue waste into a dedicated "Chemical Waste" stream.

  • Incompatibility: Avoid mixing with strong oxidizers (e.g., permanganates, nitrates) as this may cause exothermic reactions, though the molecule is generally stable.

Step 2: Containment (The "Double-Barrier" System)[2]
  • Solids (Powder/Tablets):

    • Place waste in a clear polyethylene bag (minimum 4 mil thickness).[2]

    • Seal with tape or zip-tie.[2]

    • Place the sealed bag into a Rigid, Black or Blue Polyethylene Container (RCRA-compliant).

  • Liquids (HPLC Effluent/Mother Liquor):

    • Collect in compatible HDPE carboys.[2]

    • Leave 10% headspace for expansion.

    • Critical: If the solvent is flammable (e.g., Methanol), the waste becomes a "Dual Hazard" (Ignitable + Toxic).

Step 3: Labeling

Every container must be labeled immediately upon the first addition of waste.

  • Label Text: "HAZARDOUS WASTE - PHARMACEUTICAL IMPURITY."[2]

  • Constituents: "Lisinopril Cyclohexyl Analogue (Impurity F) - 99%."[2]

  • Hazard Checkboxes: [x] Toxic [x] Irritant [ ] Ignitable (check if solvent present).[2]

Step 4: Final Disposition (Incineration)
  • Method: High-Temperature Incineration is the only acceptable disposal method.[2]

  • Why? The peptide-like bonds and the cyclohexyl ring require temperatures >1000°C for complete thermal destruction (mineralization) to prevent environmental bioaccumulation.

  • Regulatory Code: While not P-listed, manage as RCRA Hazardous or Non-RCRA Regulated Pharmaceutical (depending on state) destined for incineration.[2]

Visualized Workflows

Figure 1: Waste Segregation Decision Logic

This decision tree guides the researcher at the bench on where to place the waste immediately after generation.

WasteSegregation Start Waste Generated: Lisinopril Cyclohexyl Analogue StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Wipes) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Trace Trace Contamination? (<3% by weight) Solid->Trace Bulk Bulk Substance Solid->Bulk SolventCheck Contains Flammable Solvent? Liquid->SolventCheck Bin_Blue Blue/White Bin (Non-RCRA Pharm Waste) Destruction: Incineration Trace->Bin_Blue Gloves/Wipes Bin_Black Black Bin (RCRA Hazardous) Destruction: Incineration Bulk->Bin_Black Pure Substance Carboy_Haz Safety Carboy (Flammable/Toxic) Destruction: Fuel Blending/Incineration SolventCheck->Carboy_Haz Yes (MeOH/ACN) Carboy_Aq Aqueous Waste Carboy (Toxic Only) Destruction: Incineration SolventCheck->Carboy_Aq No (Water/Buffer)

Caption: Decision logic for segregating Lisinopril Analogue waste based on physical state and concentration.

Figure 2: The Disposal Lifecycle (Chain of Custody)

This diagram illustrates the flow from the laboratory bench to final thermal destruction, ensuring "Cradle-to-Grave" tracking.

DisposalLifecycle Bench Lab Bench (Generation Point) SAA Satellite Accumulation Area (SAA) <55 Gallons Bench->SAA Daily Transfer (Closed Container) MainStorage Central Waste Storage (90/180 Day Limit) SAA->MainStorage When Full (Within 3 Days) Transport DOT Licensed Hauler (Manifested) MainStorage->Transport Scheduled Pickup Incinerator High-Temp Incinerator (Final Destruction) Transport->Incinerator Certificate of Destruction

Caption: Chain of Custody flow ensuring regulatory compliance from generation to final thermal destruction.

Emergency Procedures: Spills & Exposure

Scenario: Powder Spill (>100 mg) [2]

  • Evacuate: Clear the immediate area.

  • PPE Up: Don N100 respirator/PAPR, double gloves, and Tyvek suit.

  • Contain: Cover spill with damp paper towels to prevent dust aerosolization. Do not dry sweep. [2]

  • Clean: Wipe area with 1N NaOH (to degrade the peptide bond) followed by water and detergent.

  • Disposal: All cleanup materials must go into the Black Hazardous Waste Bin .

Scenario: Human Exposure [2][7][8][9][10]

  • Inhalation: Remove to fresh air immediately. Monitor for hypotension (dizziness).[2]

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (increases absorption).[2]

  • Pregnancy Alert: Any exposure to a pregnant researcher requires immediate medical evaluation due to the teratogenic nature of ACE inhibitor analogues.

References

  • United States Environmental Protection Agency (EPA). (2019).[2] Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[2][11][12][13] Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). (2016).[2][10] Controlling Occupational Exposure to Hazardous Drugs.[9] Retrieved from [Link][2]

  • European Directorate for the Quality of Medicines (EDQM). (2024). Lisinopril Monograph 1120: Impurity F.[2] European Pharmacopoeia.[2] (Requires Subscription/Login for full text).

  • National Institute for Occupational Safety and Health (NIOSH). (2024).[2][14] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Retrieved from [Link][2]

Sources

Handling

Personal protective equipment for handling Lisinopril Cyclohexyl Analogue

Content Type: Operational Safety & Logistics Protocol Subject: Lisinopril Cyclohexyl Analogue (CAS 1132650-67-9 / Lisinopril Impurity F) Classification: High-Potency Active Pharmaceutical Ingredient (HPAPI) / Reproductiv...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Operational Safety & Logistics Protocol Subject: Lisinopril Cyclohexyl Analogue (CAS 1132650-67-9 / Lisinopril Impurity F) Classification: High-Potency Active Pharmaceutical Ingredient (HPAPI) / Reproductive Toxin

Executive Safety Summary

To: Laboratory Personnel & Safety Officers

Lisinopril Cyclohexyl Analogue is a structural impurity of the ACE inhibitor Lisinopril. While often handled in small quantities as a reference standard, it must be treated with Occupational Exposure Band (OEB) 4 protocols.

The Critical Hazard: Like its parent compound, this substance is a Category 1A Reproductive Toxin (presumed based on Lisinopril data). It poses a risk of fetal toxicity (oligohydramnios) and severe hypotension. Furthermore, the substitution of the aromatic phenyl ring with a lipophilic cyclohexyl ring theoretically increases dermal permeability compared to the parent molecule, making skin protection critical.

Immediate Action Required:

  • Containment: Handle only within a certified fume hood or Powder Containment Balance Enclosure (CVE).

  • Prohibited: Never handle open powder on an open bench.

  • Disposal: Incineration only.

Risk Assessment & Exposure Limits

As a specific Occupational Exposure Limit (OEL) has not been established for this analogue, we apply the Precautionary Principle . We derive the internal limit based on the therapeutic range of Lisinopril and the structural similarity.

ParameterValue / ClassificationRationale
Target OEL (8-hr TWA) < 1 µg/m³ Default for uncharacterized potent analogues of Repro Tox 1A compounds.
OEB Classification Band 4 (High Potency) Requires containment; respiratory protection is secondary to engineering controls.
Primary Routes of Entry Inhalation, Dermal AbsorptionThe cyclohexyl moiety increases lipophilicity, heightening dermal absorption risks.
Hazard Statements H360 (May damage fertility/unborn child), H373 (Kidney damage)Based on Lisinopril (Parent API) toxicology.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to provide redundancy. Do not rely on a single barrier.

Task-Based PPE Selection
Task IntensityRespiratory ProtectionDermal ProtectionEye/Face Protection
Tier 1: Storage & Transport (Sealed vials, no open exposure)N/A (Lab environment air)Single Nitrile Gloves (min 0.11mm)Safety Glasses with side shields
Tier 2: Solubilization / Pipetting (Liquid handling inside Fume Hood)N95 / FFP3 (Precautionary backup)Double Nitrile Gloves (Outer glove: Extended cuff)Safety Goggles + Face Shield (if splash risk)
Tier 3: Weighing / Open Powder (Solid handling inside CVE/Isolator)PAPR (Powered Air Purifying Respirator) with HEPA filtersORP100 Half-Mask Double Gloving Required: 1.[1][2] Inner: Nitrile (High dexterity)2. Outer: Nitrile (ASTM D6978 tested)3. Tyvek® Sleeves taped to outer gloveSafety Goggles (Indirect Vent)
Tier 4: Spill Cleanup (>10mg release)Full Face PAPR or SCBATyvek® Coverall (Type 4/5/6)Double Gloves + Shoe CoversIntegrated into Full Face Mask

Operational Protocol: Weighing & Transfer

This is the highest-risk operation. The electrostatic nature of peptide analogues often causes "fly-away" powder.

The "Static-Free" Workflow
  • Engineering Setup:

    • Verify Containment Vented Enclosure (CVE) flow alarm is active.

    • Place an Ionizing Bar or anti-static gun inside the enclosure to neutralize the cyclohexyl analogue powder (lipophilic powders accumulate significant static).

  • Preparation:

    • Line the work surface with a black conductive mat (makes white powder visible and dissipates charge).

    • Pre-wet a lint-free wipe with 10% Methanol/Water. Keep this inside the hood for immediate micro-cleaning.

  • The Transfer (The "Closed Loop" Technique):

    • Do not use a spatula to scoop from the source vial if possible.

    • Tap Method: Gently tap the source vial to transfer powder directly into the pre-tared weighing boat.

    • Solvent Trap: If preparing a stock solution, add the solvent to the weighing boat (if compatible) or wash the boat into the volumetric flask to ensure 100% recovery and zero dust generation during final transfer.

  • Exit Procedure:

    • Wipe down the exterior of the receiving vial before removing it from the CVE.

    • Place the vial in a secondary Ziploc bag before transport to the HPLC/MS unit.

Decision Logic: PPE Selection

PPE_Logic Start Task Definition State Physical State? Start->State Solid Solid / Powder State->Solid Dry Liquid Liquid / Solution State->Liquid Dissolved Qty Quantity? Solid->Qty Lvl1 Tier 2 PPE (Fume Hood + Dbl Gloves) Liquid->Lvl1 Standard Ops Small < 10 mg Qty->Small Ref Std Large > 10 mg Qty->Large Bulk Lvl2 Tier 3 PPE (Isolator + Sleeve Covers) Small->Lvl2 High Caution Lvl3 Tier 4 PPE (PAPR + Tyvek Suit) Large->Lvl3 Max Containment

Figure 1: Decision logic for selecting PPE based on physical state and quantity of Lisinopril Cyclohexyl Analogue.

Deactivation & Disposal (The "Lipophilic" Clean)

Standard water-based cleaning is insufficient for the Cyclohexyl Analogue due to its reduced polarity compared to Lisinopril.

Decontamination Solution
  • Step 1 (Solubilization): 50% Isopropanol or Ethanol (to lift the lipophilic analogue).

  • Step 2 (Degradation): 10% Sodium Hypochlorite (Bleach) solution. Note: ACE inhibitors are peptides/peptidomimetics and degrade rapidly under oxidative stress.

Disposal Path
  • Solid Waste: Collect all wipes, gloves, and weighing boats into a "High Potency/Cytotoxic" waste bin. Destruction method: Incineration.

  • Liquid Waste: Adjust pH to >10 using Sodium Hydroxide (to ensure ring opening/hydrolysis) before sending to chemical waste incineration.

Emergency Response

ScenarioImmediate Action
Inhalation Move to fresh air immediately. Alert Medical: Mention "Potent ACE Inhibitor Exposure" (Risk of angioedema/hypotension).
Skin Contact Wash with soap and water for 15 minutes. Do not use alcohol (enhances absorption). Monitor for rash or dizziness.
Eye Contact Flush with water for 15 minutes. Seek ophthalmologist review (Lisinopril is an irritant).

References

  • European Directorate for the Quality of Medicines (EDQM). (2023).[1] Safety Data Sheet: Lisinopril.[1][3][4][5][6][7] Retrieved from [Link]

  • AstraZeneca. (2023).[1][8] Environmental Risk Assessment Data: Lisinopril dihydrate.[8] Retrieved from [Link]

  • Tox by Design. (2021). OEL Catalog: Occupational Exposure Limits for APIs.[2] Retrieved from [Link]

Sources

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